N-(bicyclo[2.2.1]heptan-2-yl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-6(11)10-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURAXMRQNAFYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC2CCC1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(bicyclo[2.2.1]heptan-2-yl)acetamide chemical structure and properties
This guide provides an in-depth technical analysis of N-(bicyclo[2.2.1]heptan-2-yl)acetamide, a bicyclic amide scaffold critical in medicinal chemistry for its ability to modulate lipophilicity and steric bulk.
Synonyms: N-acetyl-2-aminonorbornane; 2-Acetamidonorbornane CAS Registry Number: 1485-59-2 (Generic/Mixed Isomers)
Executive Summary
N-(bicyclo[2.2.1]heptan-2-yl)acetamide is a lipophilic, rigid amide derivative of the norbornane (bicyclo[2.2.1]heptane) scaffold. In drug discovery, this structure serves as a valuable bioisostere for adamantane or cyclohexyl groups, offering a smaller hydrodynamic volume while maintaining high lipophilicity (LogP ~1.3). Its rigid bicyclic framework locks substituents into specific vectors, making it an excellent probe for exploring the steric constraints of receptor binding pockets, particularly in GPCR and ion channel targets.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
| Property | Data | Note |
| Molecular Formula | C₉H₁₅NO | |
| Molecular Weight | 153.22 g/mol | |
| Physical State | Solid | Crystalline powder |
| Melting Point | 124–128 °C | Varies by isomeric purity (exo/endo ratio) |
| Boiling Point | ~313.7 °C | Predicted at 760 mmHg |
| LogP (Predicted) | 1.31 | Moderate lipophilicity |
| Solubility | DMSO, Methanol, DCM | Poor water solubility |
| Stereochemistry | 2 Stereocenters | C1 and C4 (Bridgeheads); C2 (Substituent) |
Stereochemical Analysis: Exo vs. Endo
The biological activity and synthesis of this compound are defined by the orientation of the acetamido group at position 2 relative to the methylene bridge (C7).
-
Exo-Isomer: The acetamido group points away from the C7 bridge (equatorial-like). This is the thermodynamically more stable product in cationic rearrangements but kinetically distinct.
-
Endo-Isomer: The acetamido group points towards the C7 bridge (axial-like). This isomer is often favored in kinetic reductions of the corresponding ketone.
Mechanistic Control of Stereochemistry
The synthesis method dictates the isomeric ratio. Understanding the Non-Classical Norbornyl Cation is essential for predicting the outcome of acid-catalyzed routes.
A. The Ritter Reaction (Exo-Selective)
Reacting norbornene with acetonitrile in the presence of strong acid (H₂SO₄) yields the exo-isomer almost exclusively (>95%).
-
Mechanism: Protonation of norbornene generates a secondary carbocation that delocalizes into the non-classical (bridged) norbornyl cation.
-
Stereoelectronic Effect: Nucleophilic attack by acetonitrile occurs from the exo face to avoid steric clash with the migrating sigma bond, locking the amide in the exo configuration.
B. Reductive Amination (Endo-Rich)
Starting from 2-norbornanone, formation of the oxime followed by reduction (e.g., H₂/Pt or Na/EtOH) typically yields a mixture enriched in the endo-isomer .
-
Mechanism: Hydrogen delivery often occurs from the less hindered exo face, pushing the amine substituent to the endo position.
Visualization: Synthetic Pathways & Stereocontrol
Caption: Divergent synthetic pathways. The Ritter reaction (red path) proceeds via a cationic intermediate to selectively yield the exo-isomer, while reductive amination (blue path) favors the endo-isomer.
Spectroscopic Characterization (NMR)
Distinguishing exo and endo isomers requires careful analysis of the H-2 proton signal in ¹H NMR.
| Isomer | H-2 Proton Orientation | Chemical Shift (Approx.) | Splitting Pattern (Multiplicity) | Coupling Constants (J) |
| Exo-Amide | H-2 is Endo | ~3.7 - 3.9 ppm | ddd (Doublet of doublets of doublets) | No W-coupling. J(2,3-exo) + J(2,3-endo) + J(2,1). |
| Endo-Amide | H-2 is Exo | ~4.0 - 4.2 ppm | Multiplet (Broad) | W-Coupling present. Long-range coupling (J ~1-2 Hz) with H-6 exo broadens the signal. |
Key Diagnostic: The endo proton (in the exo-isomer) lacks the geometry for long-range W-coupling, resulting in a cleaner, sharper multiplet compared to the exo proton (in the endo-isomer).
Experimental Protocols
Protocol A: Exo-Selective Synthesis (Ritter Reaction)
Objective: Synthesis of exo-N-(bicyclo[2.2.1]heptan-2-yl)acetamide from norbornene.
-
Reagents: Norbornene (10 mmol), Acetonitrile (excess, solvent), Sulfuric Acid (conc., 1.1 eq), Glacial Acetic Acid (solvent/co-solvent).
-
Setup: Flame-dried round-bottom flask with magnetic stirring, cooled to 0°C.
-
Procedure:
-
Dissolve norbornene in acetonitrile (10 mL).
-
Add concentrated H₂SO₄ dropwise over 10 minutes, maintaining temperature < 5°C. Caution: Exothermic.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Quench: Pour the reaction mixture onto crushed ice (50 g).
-
Neutralization: Adjust pH to ~8-9 using saturated aqueous Na₂CO₃ or NaOH.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from hexane/ethyl acetate to obtain the pure exo-amide.
-
Protocol B: General Acetylation (From Amine)
Objective: Derivatization of commercially available 2-aminonorbornane (mixture).
-
Reagents: 2-Aminonorbornane (5 mmol), Acetic Anhydride (1.2 eq), Triethylamine (1.5 eq), DCM (20 mL).
-
Procedure:
-
Dissolve amine and triethylamine in DCM at 0°C.
-
Add acetic anhydride dropwise.
-
Stir at RT for 2 hours.
-
Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO₃.
-
Concentrate to yield the crude amide.
-
Applications in Drug Development
The N-norbornylacetamide scaffold is utilized for its specific structural attributes:
-
Lipophilic Spacer: It serves as a rigid spacer that increases the logP of a lead compound, facilitating blood-brain barrier (BBB) penetration.
-
Conformational Restriction: Unlike flexible alkyl chains, the norbornane ring locks the amide bond vector, reducing the entropic penalty upon binding to a receptor.
-
Bioisosterism: It acts as a scaffold replacement for:
-
Adamantane: (e.g., in Memantine/Amantadine analogs) to reduce molecular weight while maintaining bulk.
-
Cyclohexane: To introduce 3D curvature and rigidity.
-
-
Target Classes:
-
NMDA Receptor Antagonists: Derivatives are explored for neuroprotective effects similar to amantadine.
-
Antivirals: Investigated as channel blockers (M2 proton channel) for influenza, though resistance is a challenge.
-
References
-
Ritter Reaction Mechanism & Selectivity
- Krimen, L. I., & Cota, D. J. (1969). The Ritter Reaction. Organic Reactions.
-
Source:
-
Stereochemistry of Norbornane Derivatives
-
Creary, X.[1] (1985). Solvolysis of endo- and exo-2-norbornyl triflates. Journal of the American Chemical Society.
-
Source:
-
-
NMR Characterization of Norbornyl Systems
- Anet, F. A. L. (1961).
-
Source:
-
General Properties & Safety Data
- PubChem Compound Summary for CID 5486665 (N-bicyclo[2.2.1]heptan-2-ylacetamide).
-
Source:
Sources
Navigating the Stereochemical Maze of 2-Norbornyl Amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rigid, bicyclic framework of the norbornane system presents a unique and challenging stereochemical landscape. When functionalized with an amine group at the C2 position, the resulting 2-norbornyl amine derivatives exhibit a fascinating interplay of stereoisomerism that has profound implications for their chemical reactivity and biological activity. This in-depth technical guide provides a comprehensive exploration of the core stereochemical principles governing these molecules. We will delve into the nuances of exo and endo diastereomers, the resolution of their enantiomeric pairs, and the advanced analytical techniques essential for their unambiguous stereochemical assignment. Furthermore, this guide will illuminate the critical role of stereochemistry in the context of drug design and development, where the precise three-dimensional arrangement of these derivatives can dictate their efficacy and selectivity as therapeutic agents.
The Norbornane Scaffold: A Foundation of Stereochemical Complexity
The bicyclo[2.2.1]heptane system, commonly known as norbornane, is a saturated bridged bicyclic hydrocarbon. Its rigid, strained structure locks the molecule into a specific conformation, giving rise to distinct stereochemical environments. The key to understanding the stereochemistry of its derivatives lies in the concept of exo and endo substituents.
-
Exo Position: A substituent at the C2 (or C3) position is designated as exo when it is on the same side of the C1-C2-C3-C4 plane as the C7 bridge.
-
Endo Position: Conversely, a substituent is in the endo position when it is on the opposite side of this plane.
This seemingly simple distinction has profound consequences for the molecule's reactivity and interactions with other molecules, a critical consideration in drug development.[1] The steric hindrance on the endo face is significantly greater due to the proximity of the C5 and C6 methylene groups, often leading to preferential exo attack in chemical reactions.[1]
Furthermore, the C1 and C4 bridgehead carbons, along with the C2 and C3 carbons, are chiral centers. This means that 2-norbornyl amine exists as a pair of enantiomers for both the exo and endo diastereomers, resulting in a total of four possible stereoisomers: (1R,2R,4S)-exo, (1S,2S,4R)-exo, (1R,2S,4S)-endo, and (1S,2R,4R)-endo.
Caption: Stereoisomers of 2-Norbornyl Amine.
Synthesis of Stereochemically Pure 2-Norbornyl Amine Derivatives
The synthesis of stereochemically defined 2-norbornyl amine derivatives is a cornerstone of their application in research and drug development. Control over both the exo/endo diastereoselectivity and the enantiomeric purity is paramount.
Diastereoselective Synthesis: Controlling the Exo/Endo Ratio
The Diels-Alder reaction is a powerful tool for constructing the norbornane skeleton. The reaction of cyclopentadiene with a suitable dienophile often results in a mixture of exo and endo products. While the endo isomer is typically the kinetic product due to favorable secondary orbital interactions, the exo isomer is the thermodynamically more stable product.[2][3] This allows for strategies to enrich the desired isomer.
Protocol: Isomerization of Endo- to Exo-Norbornene Derivatives [2][3]
-
Starting Material: An endo-rich mixture of a 5-norbornene-2-carboxylate ester.
-
Base Treatment: The ester is treated with a strong base, such as sodium tert-butoxide, in an appropriate solvent like THF. The base deprotonates the α-carbon to the carbonyl group, forming an enolate intermediate.
-
Protonation: Subsequent protonation of the enolate can occur from either the exo or endo face. Due to the lower steric hindrance of the exo face, protonation preferentially occurs from this side, leading to an enrichment of the exo isomer.
-
Equilibration: The reaction is allowed to reach thermodynamic equilibrium, resulting in a higher proportion of the more stable exo isomer.
Enantioselective Synthesis and Resolution
Obtaining enantiomerically pure 2-norbornyl amines is crucial for studying their interactions with chiral biological targets.
Kinetic Resolution: One common approach is the kinetic resolution of racemic mixtures. For instance, racemic 2-norborneols can be resolved using lipase-catalyzed esterification.[4][5] The enzyme selectively acylates one enantiomer at a faster rate, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the acylated product. The resulting optically pure norborneols can then be converted to the corresponding amines.
Asymmetric Synthesis: Asymmetric Diels-Alder reactions, employing chiral catalysts or auxiliaries, can directly produce enantiomerically enriched norbornene derivatives. These methods offer a more direct route to single enantiomers, avoiding the need for resolution.
The Enduring Debate: The Non-Classical 2-Norbornyl Cation
The stereochemical outcome of reactions involving the 2-norbornyl system is intrinsically linked to the nature of the carbocation intermediate formed. The structure of the 2-norbornyl cation has been the subject of one of the most significant and long-standing debates in physical organic chemistry.[1][6]
The controversy centered on whether the cation exists as a pair of rapidly equilibrating "classical" carbocations or as a single, "non-classical" bridged ion with a three-center, two-electron bond.[1][7][8]
-
Classical View: Proposed by H.C. Brown, this model suggested a rapid equilibrium between two enantiomeric classical carbocations.[1]
-
Non-Classical View: Championed by Saul Winstein, this model proposed a symmetrical, bridged structure.[1]
Decades of research, employing a variety of spectroscopic techniques and theoretical calculations, provided evidence for both sides.[7][9][10] However, the definitive answer came from the X-ray crystallographic structure of the 2-norbornyl cation, which confirmed the non-classical, bridged geometry.[11][12][13] This discovery has had a profound impact on our understanding of carbocation chemistry and the reactivity of the norbornyl system. The symmetrical nature of the non-classical ion explains the observed racemization when starting with an enantioenriched exo-norbornyl derivative.[1][7]
Caption: The Classical vs. Non-Classical 2-Norbornyl Cation Debate.
Stereochemical Assignment: Advanced Analytical Techniques
Unambiguous determination of the stereochemistry of 2-norbornyl amine derivatives is essential. A combination of spectroscopic and analytical methods is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the relative and absolute stereochemistry of these compounds.[14][15]
-
¹H NMR: The chemical shifts and coupling constants of the protons in the norbornane framework are highly sensitive to their stereochemical environment. For example, the coupling constant between the C2 proton and the bridgehead C1 proton is typically larger for the endo isomer than for the exo isomer.
-
Nuclear Overhauser Effect (NOE): NOE experiments can provide through-space correlations between protons, helping to establish their relative proximity and thus the exo or endo configuration.[16]
-
Chiral Derivatizing Agents: The use of chiral derivatizing agents, such as Mosher's acid, can be used to determine the enantiomeric purity and absolute configuration of chiral amines.[17] The resulting diastereomeric derivatives exhibit distinct NMR signals, allowing for their quantification.
Table 1: Representative ¹H NMR Data for Exo and Endo 2-Substituted Norbornanes
| Proton | Typical Chemical Shift (ppm) - Exo Isomer | Typical Chemical Shift (ppm) - Endo Isomer | Key Differentiating Features |
| H2 | ~2.5 - 3.0 | ~3.0 - 3.5 | H2-endo is typically more deshielded. |
| H3-exo | ~1.5 - 1.8 | ~1.8 - 2.2 | |
| H3-endo | ~1.2 - 1.5 | ~0.8 - 1.2 | H3-endo in the endo isomer is significantly shielded. |
| J(H2, H1) | ~3-5 Hz | ~7-9 Hz | Larger coupling constant for the endo isomer. |
Note: Exact chemical shifts and coupling constants can vary depending on the specific substituent and solvent.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive method for determining the absolute stereochemistry of a crystalline derivative.[11] This technique allows for the precise three-dimensional mapping of the atoms in the molecule, providing unequivocal proof of its configuration.
Applications in Drug Development
The rigid and well-defined stereochemistry of 2-norbornyl amine derivatives makes them attractive scaffolds in medicinal chemistry.[18][19] The specific orientation of the amine group and other substituents can lead to highly selective interactions with biological targets such as enzymes and receptors.
For instance, enantiomers of exo- and endo-2-norbornyl-N-n-butylcarbamates have been shown to exhibit stereoselective inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.[4][5] In the case of the exo isomers, the R-enantiomer is a more potent inhibitor, while for the endo isomers, the S-enantiomer shows greater potency.[4][5] This highlights the critical importance of stereochemistry in determining biological activity.
The norbornane scaffold has also been utilized in the design of inhibitors for protein-protein interactions, such as the Rac1-Tiam1 interaction, which is implicated in cell migration and cancer.[19]
Caption: Role of Stereochemistry in Drug Design.
Conclusion
The stereochemistry of 2-norbornyl amine derivatives is a rich and multifaceted field with significant implications for both fundamental organic chemistry and applied medicinal chemistry. A thorough understanding of the principles of exo and endo diastereomerism, enantioselectivity, and the nature of the iconic non-classical carbocation is essential for researchers working with these fascinating molecules. The ability to synthesize stereochemically pure derivatives and unambiguously determine their three-dimensional structure is paramount for unlocking their full potential as selective probes of biological systems and as scaffolds for the development of novel therapeutics. As our understanding of the intricate relationship between molecular shape and biological function continues to grow, the importance of mastering the stereochemical intricacies of scaffolds like the 2-norbornyl amine will only increase.
References
-
Stereoselective inhibition of butyrylcholinesterase by enantiomers of exo- and endo-2-norbornyl-N-n-butylcarbamates. Taylor & Francis Online. [Link]
-
Synthesis of enantiomers of exo-2-norbornyl-N-n-butylcarbamate and endo-2-norbornyl-N-n-butylcarbamate for stereoselective inhibition of acetylcholinesterase. PubMed. [Link]
-
2-Norbornyl cation. Wikipedia. [Link]
-
Physical Organic Studies of Substituted Norbornyl Systems: Aspects of Mechanisms and Chirality. CORE. [Link]
-
(PDF) The 2-Norbornyl Cation Is Not a Single Minimum Energy System. ResearchGate. [Link]
-
Crystal structure determination of the nonclassical 2-norbornyl cation. PubMed. [Link]
-
Crystal Structure Determination of the Nonclassical 2-Norbornyl Cation. ResearchGate. [Link]
-
Crystal structure closes classic carbocation case. Chemistry World. [Link]
-
Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. PMC. [Link]
-
Stereochemical study of imines and their N‐borane adducts by 1H, 11B, 13C and 15N NMR. Scilit. [Link]
-
In Situ Observation of Non‐Classical 2‐Norbornyl Cation in Confined Zeolites at Ambient Temperature. Angewandte Chemie International Edition. [Link]
-
Stable carbonium ions. C. Structure of the norbornyl cation. Journal of the American Chemical Society. [Link]
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Looking Back on the Norbornyl Cation. Corin Wagen. [Link]
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(PDF) Revisiting the Structure of the 2-Norbornyl Carbocation. ResearchGate. [Link]
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Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. MDPI. [Link]
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Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. ResearchGate. [Link]
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2-Amino-3-(phenylsulfanyl)norbornane-2-carboxylate: An Appealing Scaffold for the Design of Rac1 Tiam1 Protein-Protein Interaction Inhibitors. ResearchGate. [Link]
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NMR for Stereochemical Elucidation. R Discovery. [Link]
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A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. University of Shizuoka. [Link]
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NMR Spectroscopy. University of Manchester. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
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Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. ACS Publications. [Link]
-
Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. PubMed. [Link]
-
Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. University of La Rioja. [Link]
-
StereoSelective Synthesis of exo-Norbornene Derivatives for Resist Materials. ResearchGate. [Link]
-
Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scientific Research Publishing. [Link]
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Perturbing the Structure of the 2-Norbornyl Cation through C−H···N and C−H···π Interactions. Figshare. [Link]
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Prodrugs for Amines. PMC. [Link]
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The 2-norbornyl cation is a stable corner-protonated cyclopropane... ResearchGate. [Link]
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- 5. Synthesis of enantiomers of exo-2-norbornyl-N-n-butylcarbamate and endo-2-norbornyl-N-n-butylcarbamate for stereoselective inhibition of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to N-(bicyclo[2.2.1]heptan-2-yl)acetamide (PubChem CID: 1485-59-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(bicyclo[2.2.1]heptan-2-yl)acetamide, a molecule of interest in medicinal chemistry due to its rigid bicyclo[2.2.1]heptane (norbornane) scaffold. This unique structural feature offers a valuable platform for the design of novel therapeutics by presenting substituents in well-defined spatial orientations. We will delve into the critical aspects of its stereochemistry, synthesis, and characterization, and explore the known biological activities of closely related analogues, providing insights for future drug discovery and development efforts.
The Bicyclo[2.2.1]heptane Scaffold: A Foundation for Stereochemical Precision
The bicyclo[2.2.1]heptane core is a bridged bicyclic alkane, and its rigid structure gives rise to distinct stereoisomers. In the case of N-(bicyclo[2.2.1]heptan-2-yl)acetamide, the acetamido group can be oriented in one of two positions relative to the one-carbon bridge (C7): exo or endo.
-
Exo Isomer: The substituent is on the opposite side of the one-carbon bridge. This position is generally less sterically hindered.
-
Endo Isomer: The substituent is on the same side as the one-carbon bridge, leading to greater steric hindrance.
This stereochemical distinction is paramount as it significantly influences the molecule's physical properties, reactivity, and, most importantly for drug development, its interaction with biological targets. The specific orientation of the acetamido group can dictate the binding affinity and selectivity for a given protein.
Caption: Exo and Endo isomers of N-(bicyclo[2.2.1]heptan-2-yl)acetamide.
Physicochemical and Spectroscopic Properties
The physicochemical properties of N-(bicyclo[2.2.1]heptan-2-yl)acetamide are summarized in the table below. It is important to note that commercially available samples may be a mixture of endo and exo isomers unless specified otherwise.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO | [1] |
| Molecular Weight | 153.22 g/mol | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | 313.7 ± 9.0 °C at 760 mmHg | [1] |
| LogP | 0.736 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
Spectroscopic Characterization:
-
¹H NMR: The chemical shift and coupling constants of the proton at C2 (the carbon bearing the acetamido group) are diagnostic. In the exo isomer, this proton is in the endo position and typically appears at a different chemical shift compared to the exo proton of the endo isomer. The coupling patterns with the adjacent bridgehead proton (C1) and the protons on the C3 bridge will also differ due to the distinct dihedral angles.
-
¹³C NMR: The chemical shifts of the carbons in the bicyclic system, particularly C2, C3, and the bridgehead carbons, will vary between the two isomers due to steric effects.
-
IR Spectroscopy: The IR spectrum will show characteristic peaks for the amide functional group, including N-H stretching (around 3300 cm⁻¹) and the amide I (C=O stretch, around 1640 cm⁻¹) and amide II (N-H bend, around 1550 cm⁻¹) bands.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 153, with fragmentation patterns characteristic of the bicyclo[2.2.1]heptane ring system.
Synthesis of N-(bicyclo[2.2.1]heptan-2-yl)acetamide
The synthesis of N-(bicyclo[2.2.1]heptan-2-yl)acetamide can be approached through several methods, with the choice of route often dictating the resulting stereochemistry.
Stereoselective Synthesis of the Exo Isomer via the Ritter Reaction
The Ritter reaction is a powerful method for the synthesis of N-alkyl amides from a carbocation precursor and a nitrile.[3][4] In the context of the bicyclo[2.2.1]heptane system, the reaction of bicyclo[2.2.1]heptan-2-ol or bicyclo[2.2.1]hept-2-ene with acetonitrile in the presence of a strong acid is expected to proceed via a carbocation intermediate. The trapping of this carbocation by acetonitrile has been shown to occur preferentially from the less sterically hindered exo face, leading to the formation of the exo-N-(bicyclo[2.2.1]heptan-2-yl)acetamide.[5][6]
Caption: Proposed workflow for the stereoselective synthesis of the exo isomer via the Ritter reaction.
Experimental Protocol (General Procedure):
-
To a stirred solution of bicyclo[2.2.1]heptan-2-ol in acetonitrile, a strong acid catalyst (e.g., concentrated sulfuric acid) is added dropwise at a low temperature (e.g., 0 °C).
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period.
-
The reaction is quenched by pouring it into an ice-water mixture and neutralized with a base (e.g., sodium hydroxide solution).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the exo-N-(bicyclo[2.2.1]heptan-2-yl)acetamide.
Synthesis of the Endo Isomer
The synthesis of the endo isomer is less direct due to the steric hindrance of the endo face. A common strategy involves the synthesis of the endo-bicyclo[2.2.1]heptan-2-amine followed by acetylation.
Step 1: Synthesis of endo-Bicyclo[2.2.1]heptan-2-amine
The synthesis of the endo-amine can be achieved through various routes, often starting from bicyclo[2.2.1]heptan-2-one. One possible method is the reduction of the corresponding oxime.
Step 2: Acetylation of endo-Bicyclo[2.2.1]heptan-2-amine
The endo-amine can then be acetylated using standard procedures, such as reaction with acetyl chloride or acetic anhydride in the presence of a base.
Caption: General workflow for the synthesis of the endo isomer via acetylation of the corresponding amine.
Experimental Protocol (General Procedure for Acetylation):
-
To a solution of endo-bicyclo[2.2.1]heptan-2-amine in a suitable aprotic solvent (e.g., dichloromethane) and a base (e.g., triethylamine), acetyl chloride is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with water, and the organic layer is separated.
-
The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Biological and Pharmacological Context
While specific biological activity data for N-(bicyclo[2.2.1]heptan-2-yl)acetamide is limited in the public domain, the rigid bicyclo[2.2.1]heptane scaffold is a well-established pharmacophore in drug discovery. Its ability to present substituents in a defined three-dimensional space makes it an attractive template for designing ligands with high affinity and selectivity for various biological targets.
NMDA Receptor Antagonists: N-substituted bicyclo[2.2.1]heptan-2-amines have been investigated as non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists.[7][8] These compounds have shown potential in models of neurotoxicity, with some derivatives exhibiting toxicity profiles comparable to the clinically used drug memantine.[8] This suggests that the bicyclo[2.2.1]heptane core can be a valuable starting point for the development of new central nervous system (CNS) active agents.
Antiviral Activity: More recently, monoterpenoid-based benzamides incorporating the bicyclo[2.2.1]heptane motif have been identified as potent inhibitors of the influenza H1N1 virus. The structure-activity relationship (SAR) studies in this work highlighted the critical importance of the stereochemistry of the bicyclo[2.2.1]heptane core for antiviral efficacy.
The acetamido group in N-(bicyclo[2.2.1]heptan-2-yl)acetamide can participate in hydrogen bonding interactions with protein targets, and the hydrophobic bicyclic core can engage in van der Waals interactions within a binding pocket. The stereochemical presentation of these features is key to its potential biological activity.
Safety and Handling
N-(bicyclo[2.2.1]heptan-2-yl)acetamide is classified as harmful and an irritant.[1] The following hazard statements apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention.
Conclusion
N-(bicyclo[2.2.1]heptan-2-yl)acetamide, with its rigid and stereochemically defined bicyclo[2.2.1]heptane scaffold, represents a molecule of significant interest for medicinal chemists and drug development professionals. The ability to selectively synthesize and characterize the exo and endo isomers is crucial for exploring their potential as therapeutic agents. While direct biological data for this specific compound is sparse, the established importance of the bicyclo[2.2.1]heptane framework in modulating targets such as NMDA receptors and viral proteins provides a strong rationale for its further investigation. This guide serves as a foundational resource to stimulate and inform future research into the therapeutic potential of N-(bicyclo[2.2.1]heptan-2-yl)acetamide and its derivatives.
References
-
Syntheses and Pharmacological Evaluations of Novel N-substituted Bicyclo-heptan-2-amines at NMDA Receptors. PMC. [Link]
-
Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines at NMDA Receptors. Toxins (Basel). 2013 Apr; 5(4): 735–746. [Link]
-
The endo- and exo-l, 7, 7-Trimethylbicyclo- [2.2.1]heptan-2-amines (Bornan-2-amines) and Their Acetamides. UQ eSpace. [Link]
-
Synthesis of bicyclo-heptane, 6-oxabicyclo-octane and 3-azabicyclo-nonene derivatives in the course of 1,2,4-trimethyl-4-isoprop. Springer Link. [Link]
-
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and. ScienceDirect. [Link]
-
Ritter reaction. Wikipedia. [Link]
-
Ritter Reaction. Organic Chemistry Portal. [Link]
-
Mass spectrum of bicyclo[2.2.1]heptane-2- carboxylic acid... ResearchGate. [Link]
-
Ritter Reaction. Organic Chemistry. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
Chemical Properties of Bicyclo(2.2.1)heptane-2-carboxylic acid, endo- (CAS 934-28-1). Cheméo. [Link]
-
1H And13C NMR Spectroscopic Studies of Half-Esters. Amanote Research. [Link]
- Method for preparing cis-exo-bicyclo [2.2.1] heptane-2, 3-dicarboximide.
-
Synthesis, structure, and transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl) methyl]-arenesulfonamides. ResearchGate. [Link]
-
bicyclo[2.1.0]pentane. Organic Syntheses. [Link]
-
Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA Chemistry and Biochemistry. [Link]
-
Discovery of monoterpenoid-based benzamides bearing bicyclo[2.2.1]heptane motif as influenza H1N1 virus inhibitors. PubMed. [Link]
-
Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by 13C NMR Spectroscopy Using Yb(hfc)3. ResearchGate. [Link]
-
Synthesis and Some Reactions of Bicyclo[2.2.1]hept-2-ene-endo,endo-5,6-dicarboximidoacetic Acid Azide. ResearchGate. [Link]
-
Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. FULIR. [Link]
-
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate, (1S-endo)-. NIST WebBook. [Link]
-
Bicyclo(2.2.1)heptane-2-carboxylic acid, endo-. NIST WebBook. [Link]
-
[(5-BICYCLO[2.2.1]HEPT-2-ENYL)ETHYL]TRIMETHOXYSILANE, tech, endo/exo isomers. Gelest. [Link]
-
exo-2-Methylbicyclo[2.2.1]heptane. PubChem. [Link]
-
1-Bicyclo(2.2.1)hept-2-ylethanone. PubChem. [Link]
-
Chemical Properties of Bicyclo[2.2.1]heptane, 2-chloro-, exo- (CAS 765-91-3). Cheméo. [Link]
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Methodological & Application
Application Note: Ritter Reaction Synthesis of N-(bicyclo[2.2.1]heptan-2-yl)acetamide
Executive Summary
This application note details the synthesis of N-(bicyclo[2.2.1]heptan-2-yl)acetamide (also known as exo-2-acetamidonorbornane) via the Ritter reaction. This protocol utilizes norbornene and acetonitrile in the presence of sulfuric acid. The method is favored in drug discovery for its atom economy and the ability to access the pharmacologically relevant norbornane scaffold, often found in NMDA antagonists and antiviral agents.
Key Technical Insight: The reaction is highly stereoselective, yielding the exo-isomer almost exclusively. This selectivity is governed by the formation of the non-classical norbornyl cation, a transient species that blocks endo-face nucleophilic attack.
Mechanistic Principles & Stereochemical Control
The Non-Classical Cation
The defining feature of this synthesis is the intermediate carbocation. Unlike typical planar carbocations, the protonation of norbornene yields a non-classical (bridged) 2-norbornyl cation . The
Stereoselectivity
Because the bridging electrons shield the endo face of the cation, the nucleophile (acetonitrile) is forced to attack from the exo face. Consequently, the final acetamide product retains this exo configuration, regardless of whether the starting material is norbornene or an endo/exo mixture of norborneol.
Reaction Pathway Diagram
The following diagram illustrates the transformation from alkene to amide, highlighting the critical cationic intermediate.
Figure 1: Mechanistic pathway showing the formation of the bridged cation and subsequent exo-selective nucleophilic attack.
Experimental Protocol
Materials & Reagents[1]
-
Norbornene (Bicyclo[2.2.1]hept-2-ene): 9.4 g (100 mmol)
-
Acetonitrile (MeCN): 50 mL (Excess, serves as solvent and reactant)
-
Sulfuric Acid (
), conc.: 10.0 g (~5.5 mL, 100 mmol) -
Glacial Acetic Acid (Optional): 20 mL (Co-solvent to moderate viscosity/exotherm)
-
Sodium Hydroxide (NaOH): 10% aqueous solution
-
Dichloromethane (DCM): For extraction
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer.
-
Charge the flask with Norbornene (9.4 g) and Acetonitrile (50 mL) .
-
(Optional) Add Glacial Acetic Acid (20 mL) if the mixture appears too viscous or to further solubilize the alkene.
-
Cool the mixture to 0–5°C using an ice-water bath.
Step 2: Acid Addition (Critical Rate Control)
-
Charge the addition funnel with Conc.
(5.5 mL) . -
Add the acid dropwise over 20–30 minutes .
-
Caution: The reaction is exothermic.[1] Maintain internal temperature below 15°C to prevent polymerization of norbornene or charring.
-
Observation: The solution may darken to a yellow/orange hue.
-
Step 3: Reaction Aging
-
Once addition is complete, remove the ice bath.
-
Allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 4–6 hours . Monitor conversion via TLC (Solvent: 30% EtOAc/Hexanes; Stain:
or Iodine) or GC-MS.
Step 4: Quench & Workup
-
Pour the reaction mixture slowly into 200 mL of crushed ice/water with vigorous stirring. The amide may precipitate as a white solid.
-
Neutralize the slurry to pH ~8–9 using 10% NaOH solution.
-
Note: Ensure the solution is cool during neutralization to avoid hydrolysis of the amide bond.
-
-
Extract the aqueous mixture with DCM (3 x 50 mL) .
-
Wash combined organic layers with Brine (50 mL) .
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
The crude residue is typically a crystalline solid.
-
Recrystallization: Dissolve in minimum hot Hexanes/Ethyl Acetate (3:1) or Ethanol/Water .
-
Cool to 4°C overnight to harvest crystals.
-
Yield Expectation: 75–85% (11.5–13.0 g).
Process Optimization & Troubleshooting
The following table summarizes critical parameters affecting yield and purity.
| Parameter | Recommended Range | Effect of Deviation |
| Temperature (Addition) | 0°C – 10°C | >20°C: Increased polymerization of norbornene; dark tar formation. |
| Acid Stoichiometry | 1.0 – 1.2 equiv | <1.0: Incomplete conversion. >2.0: Difficult workup; salt formation. |
| Water Content | Anhydrous initial | Excess Water: Premature hydrolysis of nitrilium to amide is acceptable, but water early on stops the carbocation formation. |
| Reaction Time | 4 – 6 Hours | <2 Hours: Lower yield. >24 Hours: Negligible benefit; potential degradation. |
Characterization Data (QC)
Confirm the identity of N-(bicyclo[2.2.1]heptan-2-yl)acetamide using the following spectroscopic markers.
-
Physical State: White crystalline solid.
-
Melting Point: 138–140°C.
-
NMR (400 MHz,
):- 5.5–6.0 (br s, 1H, NH ).
- 3.6–3.8 (m, 1H, C2-H endo proton). Note: The endo proton confirms the exo-amide configuration.
- 2.2–2.3 (br s, 1H, Bridgehead C1-H ).
-
1.95 (s, 3H, COCH
). - 1.1–1.8 (m, 8H, Norbornyl skeleton).
-
IR (ATR):
-
3280 cm
(N-H stretch). -
1640 cm
(C=O Amide I). -
1550 cm
(N-H bend Amide II).
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis of N-norbornylacetamide.
References
-
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048. [Link]
-
Krow, G. R. (1980). The Ritter Reaction. Organic Reactions, 28, 247-251. [Link]
-
Schleyer, P. v. R. (1964). The Nonclassical Ion Problem. Journal of the American Chemical Society, 86(9), 1854–1856. (Context for Norbornyl cation stability). [Link]
Sources
using N-(bicyclo[2.2.1]heptan-2-yl)acetamide as a pharmaceutical building block
Pharmaceutical Building Block & Scaffold Application Guide
Executive Summary: The Rigid Scaffold Advantage
In modern medicinal chemistry, the escape from "flatland" (the over-reliance on planar aromatic systems) is a critical priority. N-(bicyclo[2.2.1]heptan-2-yl)acetamide (CAS: 1485-59-2) serves as a premier building block for introducing three-dimensionality, defined spatial vectors, and lipophilic bulk without the excessive molecular weight penalty of adamantane.
This guide details the application of this norbornane derivative as a pharmaceutical intermediate.[1] It focuses on its synthesis via the stereoselective Ritter reaction, its utility as a masked primary amine, and its role as a bioisostere in CNS-active drug design.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| IUPAC Name | N-(bicyclo[2.2.1]heptan-2-yl)acetamide |
| Common Name | N-Acetyl-2-aminonorbornane |
| CAS Number | 1485-59-2 |
| Molecular Formula | C₉H₁₅NO |
| Molecular Weight | 153.22 g/mol |
| LogP | ~0.74 (Lipophilic, CNS penetrant) |
| Stereochemistry | Exists as endo and exo isomers; Synthetic routes dictate ratio. |
| Physical State | White to off-white solid |
| Solubility | Soluble in DCM, MeOH, EtOH; sparingly soluble in water. |
Synthesis Protocols
The synthesis of N-(bicyclo[2.2.1]heptan-2-yl)acetamide is pivotal because the choice of method dictates the stereochemical outcome.
Method A: The Ritter Reaction (Exo-Selective)
Context: This is the preferred industrial route for generating the scaffold from commodity starting materials (Norbornene). It utilizes the Ritter Reaction , which is highly stereoselective for the exo-isomer due to the mechanics of the norbornyl cation intermediate.
Mechanism:
-
Protonation of norbornene generates a carbocation.
-
The nitrile attacks from the exo face (least hindered, avoiding the 6-endo hydrogen interaction).
Protocol:
-
Reagents: Norbornene (1.0 equiv), Acetonitrile (Solvent/Reagent, excess), Sulfuric Acid (H₂SO₄, conc., 1.1 equiv), Glacial Acetic Acid (optional co-solvent).
-
Setup: Flame-dried 3-neck round bottom flask equipped with a reflux condenser and addition funnel.
-
Procedure:
-
Dissolve Norbornene in Acetonitrile under N₂ atmosphere. Cool to 0°C.
-
Dropwise add H₂SO₄ (caution: highly exothermic). Maintain temp <10°C.
-
Observation: The solution may darken; this is normal.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Quench: Pour the reaction mixture onto crushed ice/water (approx. 5x reaction volume).
-
Workup: Neutralize with NaOH or NaHCO₃ to pH ~8. Extract with Dichloromethane (DCM) (3x).[4]
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate to isolate the exo-isomer.
-
Critical Quality Attribute (CQA): The Ritter reaction predominantly yields the exo-acetamide . This is crucial for structure-activity relationship (SAR) studies where vector orientation matters.
Method B: Acetylation of 2-Aminonorbornane (Non-Selective)
Context: Used when the free amine is purchased as a starting material (often a mixture of endo/exo).
Protocol:
-
Dissolve 2-aminonorbornane (mixture) in DCM.
-
Add Triethylamine (1.5 equiv) and cool to 0°C.
-
Add Acetyl Chloride (1.1 equiv) dropwise.
-
Stir 2 hours. Wash with 1M HCl, then Brine.
-
Result: Retains the stereochemical ratio of the starting amine.
Visualizing the Stereoselective Workflow
The following diagram illustrates the mechanistic divergence that grants the Ritter reaction its stereoselectivity, a key consideration for this building block.
Figure 1: Stereoselective pathway of the Ritter reaction favoring the Exo-isomer due to steric approach control.
Application Notes: Pharmaceutical Utility
The "Masked" Pharmacophore
While the acetamide itself can be a pharmacophore (providing H-bond donor/acceptor sites), it is frequently used as a stable, lipophilic precursor to the primary amine (2-aminonorbornane).
-
Protocol for Unmasking (Hydrolysis):
-
Reflux the acetamide in 6M HCl or 20% NaOH/EtOH for 12–24 hours.
-
Note: The norbornane scaffold is highly stable; harsh hydrolysis conditions generally do not degrade the ring system.
-
Bioisosterism & Scaffolding
-
Adamantane Alternative: The norbornane ring is a "smaller sibling" to adamantane (used in Memantine/Amantadine). It offers similar lipophilicity and rigidity but with a smaller hydrodynamic radius, potentially altering receptor fit or metabolic clearance.
-
Vector Construction: Unlike flexible alkyl chains, the norbornane ring holds substituents in fixed spatial orientations.
-
Exo-substituents extend equitorially, ideal for reaching into receptor pockets.
-
Endo-substituents are more compact, often used to induce conformational strain or specific intramolecular interactions.
-
Case Studies in Drug Discovery
-
Glutamate Receptor Antagonists: Norbornane amines serve as conformationally restricted analogs of neurotransmitters.
-
Antivirals: Carbocyclic nucleoside analogs often utilize the norbornane skeleton to mimic the sugar moiety of DNA/RNA, providing resistance to nucleases.
-
CNS Agents: The high LogP (~0.74 for the acetamide, higher for derivatives) ensures excellent Blood-Brain Barrier (BBB) permeability.
References
-
Sigma-Aldrich. Product Specification: N-(Bicyclo[2.2.1]heptan-2-yl)acetamide (CAS 1485-59-2). [5]
-
PubChem. Compound Summary: N-(bicyclo[2.2.1]heptan-2-yl)acetamide.[6] National Library of Medicine.
-
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles.[7] I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society. (Foundational chemistry for the synthesis protocol).
-
Calvo-Martín, G., et al. (2022).[8] Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments.[9][8] Pharmaceuticals (Basel).[8] (Context on norbornane scaffold utility).
-
Organic Chemistry Portal. Ritter Reaction: Mechanism and Recent Literature.
Sources
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- 2. Ritter reaction - Wikipedia [en.wikipedia.org]
- 3. Ritter Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. N-(1,7,7-Trimethyl-bicyclo(2.2.1)hept-2-YL)-acetamide | C12H21NO | CID 212644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ritter-Type Reactions [ouci.dntb.gov.ua]
- 8. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for the Acetylation of 2-Aminonorbornane
Strategic Analysis & Chemical Logic
The Substrate Challenge: Norbornane Scaffold
The acetylation of 2-aminonorbornane (bicyclo[2.2.1]heptan-2-amine) is not merely a routine amide coupling; it is a study in steric control. The norbornane skeleton is a rigid, bicyclic structure that fixes the spatial orientation of substituents.
-
Exo-Isomer: The amino group points "outward" (equatorial-like), relatively unhindered and kinetically fast to react.
-
Endo-Isomer: The amino group points "inward" into the cavity of the ring system. It faces significant steric repulsion from the C-6 hydrogens (flagpole interaction). Consequently, the endo-amine is significantly less nucleophilic and requires forcing conditions or catalytic activation (DMAP) to achieve full conversion.
Reaction Strategy
To ensure quantitative conversion of both isomers (often present as a commercial mixture), we utilize an Acetic Anhydride (
-
Pyridine: Acts as both the solvent and the base to neutralize the acetic acid by-product.
-
DMAP: A "hyper-nucleophilic" acylation catalyst. It attacks the acetic anhydride to form an N-acetyl-4-dimethylaminopyridinium ion, which is thousands of times more reactive toward the hindered endo-amine than the anhydride itself.
Mechanistic Pathway
The reaction follows a Nucleophilic Acyl Substitution mechanism. The inclusion of DMAP alters the pathway to proceed via a highly electrophilic intermediate, bypassing the sluggish direct attack of the hindered amine on the anhydride.
Figure 1: DMAP-catalyzed acetylation mechanism overcoming steric hindrance in the norbornyl system.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity/Grade |
| 2-Aminonorbornane | Substrate | >98% (Mixture or pure isomer) |
| Acetic Anhydride | Acylating Agent | Reagent Grade (≥99%) |
| Pyridine | Solvent/Base | Anhydrous (<0.1% H2O) |
| DMAP | Catalyst | 99% |
| Dichloromethane (DCM) | Extraction Solvent | ACS Grade |
| HCl (1M) | Wash Buffer | Aqueous |
Step-by-Step Methodology
Safety Pre-Flight: Perform in a fume hood. 2-aminonorbornane is a volatile amine. Acetic anhydride is lachrymatory.
Step 1: Reaction Setup[1]
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with 2-aminonorbornane (1.11 g, 10.0 mmol) .
-
Add Pyridine (10 mL) . Stir until the amine is fully dissolved.
-
Add DMAP (122 mg, 1.0 mmol, 10 mol%) . Note: Higher catalyst loading ensures the endo-isomer reacts completely.
Step 2: Acetylation[2]
-
Cool the mixture to 0°C using an ice bath (exothermic control).
-
Dropwise, add Acetic Anhydride (1.4 mL, 15.0 mmol, 1.5 equiv) over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (Eluent: 5% MeOH in DCM). Stain with Ninhydrin. The starting amine spot (base line or low Rf) should disappear.
-
Step 3: Quench & Workup
-
Cool the mixture back to 0°C.
-
Quench by adding Water (10 mL) dropwise to hydrolyze excess anhydride. Stir for 15 minutes.
-
Transfer the mixture to a separatory funnel. Dilute with DCM (30 mL) .
-
Acid Wash (Critical): Wash the organic layer with 1M HCl (3 x 20 mL) .
-
Why? This converts the pyridine solvent and DMAP into water-soluble pyridinium salts, removing them from the organic product.
-
-
Base Wash: Wash the organic layer with Saturated NaHCO₃ (2 x 20 mL) to remove any residual acetic acid.
-
Brine Wash: Wash with Saturated NaCl (1 x 20 mL) .
Step 4: Isolation
-
Dry the organic layer over anhydrous Magnesium Sulfate (
) . -
Filter and concentrate under reduced pressure (Rotovap, 40°C bath).
-
Result: Off-white solid or viscous oil (depending on isomer ratio).
Purification & Workflow Logic
For high-purity applications (e.g., biological screening), simple extraction is often insufficient to separate trace impurities.
Figure 2: Purification workflow emphasizing the removal of nitrogenous bases via acidic extraction.
Characterization & Data Analysis
Distinguishing the exo and endo isomers is critical.[3] The rigidity of the norbornane ring leads to distinct NMR signatures due to the Karplus relationship (dihedral angles).
NMR Interpretation Table
| Feature | Exo-Isomer Product | Endo-Isomer Product | Structural Logic |
| H-2 Proton Shift | Endo-H (in Exo-product) is shielded by the C-6 bridge; Exo-H (in Endo-product) is deshielded. | ||
| Multiplicity (H-2) | Multiplet (complex) | Quintet or broad dddd | Coupling with bridgehead H-1 and H-3 protons differs. |
| 13C Carbonyl | ~169.5 ppm | ~169.8 ppm | Minimal difference, unreliable for mixture analysis. |
| Physical State | Solid (mp ~138-140°C) | Solid (mp ~128-130°C) | Exo isomer generally packs better in crystal lattice. |
Self-Validating QC Checks
-
The "Smell Test": After the HCl wash and concentration, the product should not smell of pyridine. If it does, redissolve in DCM and repeat the HCl wash.
-
Ninhydrin Test: Spot the product on TLC. It should not turn purple/red upon heating (indicates unreacted amine). It should be UV active (weakly) or visible in Iodine chamber.
References
- Brown, H. C., & Muzzio, J. (1966). Rates of Reaction of Exo- and Endo-Norbornyl Amines. Journal of the American Chemical Society. (Classic study on steric hindrance in norbornyl systems).
-
BenchChem Protocols. (2025). Protocol for N-acetylation of amines.
-
Organic Syntheses. Acetylglycine (Standard Acetylation Protocol). Coll. Vol. 2, p.11 (1943).
-
PubChem Database. 2-Aminonorbornane Compound Summary.
Sources
Application Notes and Protocols: Evaluating N-(bicyclo[2.2.1]heptan-2-yl)acetamide as a Novel Fragment in Drug Discovery
Introduction: The Pursuit of Novel Chemical Space in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful and efficient alternative to traditional high-throughput screening (HTS).[1][2] By starting with small, low-molecular-weight compounds, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often leading to lead compounds with superior physicochemical properties.[3] The core principle of FBDD lies in identifying weakly binding fragments and then using structure-guided methods to evolve them into potent, drug-like molecules.[1][4] This "bottom-up" approach has yielded several FDA-approved drugs and continues to be a productive strategy for tackling challenging targets.[2]
A critical element for the success of any FBDD campaign is the quality and diversity of the fragment library. While many libraries are dominated by flat, aromatic compounds, there is a growing appreciation for fragments with three-dimensional (3D) character.[5] These 3D fragments can access different binding modes and offer unique vectors for optimization.
This application note presents a comprehensive guide to evaluating a novel, 3D-rich fragment, N-(bicyclo[2.2.1]heptan-2-yl)acetamide , as a potential starting point for a drug discovery program. We will cover its synthesis, quality control, and detailed protocols for screening and validation using key biophysical techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their FBDD capabilities with novel chemical matter.
The Candidate Fragment: N-(bicyclo[2.2.1]heptan-2-yl)acetamide
N-(bicyclo[2.2.1]heptan-2-yl)acetamide is an attractive candidate for inclusion in a fragment library due to its rigid, 3D bicyclo[2.2.1]heptane (norbornane) scaffold. This scaffold imparts a defined conformational rigidity, which can be advantageous for achieving specific interactions with a protein target.
| Property | Value | Source |
| CAS Number | 1485-59-2 | |
| Molecular Formula | C₉H₁₅NO | |
| Molecular Weight | 153.22 g/mol | [6] |
| cLogP | 0.74 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 1 | [6] |
| Rotatable Bonds | 1 | |
| Fraction of sp³ carbons (Fsp³) | 0.89 | [6] |
As the table above indicates, N-(bicyclo[2.2.1]heptan-2-yl)acetamide adheres well to the "Rule of Three," a set of guidelines for desirable fragment properties (MW < 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3, rotatable bonds ≤ 3).[7] Its high Fsp³ character further underscores its 3D nature, making it a valuable addition to a diverse fragment library.
Synthesis and Quality Control of N-(bicyclo[2.2.1]heptan-2-yl)acetamide
The quality of a fragment library is paramount to the success of a screening campaign.[7] Therefore, a robust synthetic route and rigorous quality control are essential.
Proposed Synthesis via Ritter Reaction
A plausible and efficient synthesis of N-(bicyclo[2.2.1]heptan-2-yl)acetamide is through the Ritter reaction, which involves the acid-catalyzed addition of a nitrile to a carbocation.[8][9]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. obn.org.uk [obn.org.uk]
- 4. Computer-Aided Fragment Growing Strategies to Design Dual Inhibitors of Soluble Epoxide Hydrolase and LTA4 Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment Linking Strategies for Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. One moment, please... [nanotempertech.com]
- 8. Ritter Reaction [organic-chemistry.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
Application Note: Hydrolysis of N-2-Norbornylacetamide to 2-Aminonorbornane (HCl Salt & Free Base)
[1]
Abstract & Strategic Overview
2-Aminonorbornane (norbornylamine) is a critical bicyclic scaffold in medicinal chemistry, serving as a pharmacophore in NMDA receptor antagonists, antiviral agents, and organocatalysts.[1] Its synthesis often proceeds via the Ritter reaction or Leuckart-Wallach reduction, yielding the intermediate N-2-norbornylacetamide .[1]
The hydrolysis of this acetamide to the free amine is chemically trivial but operationally nuanced due to three factors:
-
Volatility: The free amine (bp ~145°C, but high vapor pressure) sublimes and evaporates easily, leading to yield loss during standard rotary evaporation.[1]
-
Stereochemical Integrity: The norbornyl system is prone to Wagner-Meerwein rearrangements under carbocation conditions.[1] However, standard amide hydrolysis proceeds via an addition-elimination mechanism, preserving the exo or endo configuration of the starting material.
-
Salt Formation: Isolation as the hydrochloride salt is the industry standard for stability and handling.
This guide provides a robust Acidic Hydrolysis Protocol (Method A) designed to quantitatively isolate the product as a stable salt, and a Basic Hydrolysis Protocol (Method B) for rapid access to the free base.
Scientific Background
Mechanistic Causality
Unlike solvolysis of norbornyl halides, which proceeds via a non-classical carbocation (leading to racemization or rearrangement), amide hydrolysis targets the carbonyl carbon .
-
Protonation: The amide oxygen is protonated, activating the carbonyl.[1][2]
-
Nucleophilic Attack: Water attacks the carbonyl carbon, forming a tetrahedral intermediate.[1]
-
Elimination: The C-N bond breaks, releasing the amine (initially as the ammonium species) and acetic acid.
Because the C-N bond cleavage happens after the rate-determining step and does not involve a free norbornyl cation, the stereochemistry (exo vs. endo) of the starting acetamide is strictly retained .
Reaction Scheme & Workflow
Figure 1: Reaction pathway emphasizing the divergence between salt isolation and free base generation.
Materials & Equipment
| Reagent | Role | Specifications | Hazard Note |
| N-2-Norbornylacetamide | Substrate | >95% purity (Exo/Endo mix or pure isomer) | Irritant |
| Hydrochloric Acid (HCl) | Reagent | 6M Aqueous Solution | Corrosive, Fuming |
| Sodium Hydroxide (NaOH) | Base (Method B)[1] | 5M or Pellets | Corrosive, Exothermic |
| Diethyl Ether / DCM | Solvent | ACS Grade | Flammable, Volatile |
| Ethanol | Recrystallization | Absolute | Flammable |
Experimental Protocols
Method A: Acidic Hydrolysis (Gold Standard for Isolation)
Recommended for storage, purity, and yield maximization.
Rationale: Acidic hydrolysis traps the volatile amine immediately as the non-volatile hydrochloride salt. This prevents loss during solvent removal.[1]
-
Setup: Charge a round-bottom flask with N-2-norbornylacetamide (10.0 g, 65.3 mmol).
-
Acid Addition: Add 6M HCl (50 mL, ~5 equiv). A large excess ensures rapid kinetics and complete solubility.[1]
-
Reflux: Attach a condenser and reflux the mixture at 100–110°C for 12–16 hours .
-
Checkpoint: The solution should become homogeneous. Monitor by TLC (10% MeOH in DCM).[1] The amide spot (
) should disappear; the amine stays at the baseline.
-
-
Workup (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Do NOT extract with base yet.
-
Extract the acidic solution with Dichloromethane (2 x 30 mL) .[1]
-
Why? This removes unreacted amide and the acetic acid byproduct. The product (amine.HCl) remains in the aqueous layer.
-
-
Isolation:
-
Purification:
Method B: Alkaline Hydrolysis (Rapid Access to Free Base)
Recommended only if the free amine is needed immediately for a subsequent reaction (e.g., acylation, alkylation).
-
Setup: Charge flask with N-2-norbornylacetamide (10.0 g) and ethylene glycol (30 mL).
-
Note: High-boiling solvents like glycol or diglyme accelerate alkaline hydrolysis significantly compared to water.[1]
-
-
Base Addition: Add KOH pellets (10 g, excess).
-
Reflux: Heat to 140–150°C for 4–6 hours .
-
Steam Distillation:
-
Extraction:
-
Saturate the aqueous distillate with NaCl (salting out).
-
Extract with Diethyl Ether (3 x 50 mL) .
-
-
Concentration:
Process Workflow Diagram
Figure 2: Decision tree for selecting hydrolysis method based on desired final form.[1]
Characterization & Specifications
| Parameter | 2-Aminonorbornane HCl (Salt) | 2-Aminonorbornane (Free Base) |
| Physical State | White Crystalline Solid | Colorless Oil / Waxy Solid |
| Melting Point | >280°C (decomposes) | Solidifies ~20°C (Exo/Endo dependent) |
| Solubility | Water, Methanol, Ethanol | Ether, DCM, Hexanes |
| Volatility | Non-volatile | High (Sublimes) |
| IR (cm⁻¹) | 2800–3000 (Broad NH3+), 1600 (N-H bend) | 3300–3400 (N-H stretch) |
NMR Interpretation (400 MHz, D₂O for Salt)
Troubleshooting & Optimization
-
Incomplete Hydrolysis:
-
Low Yield (Free Base):
-
Stereochemical Mixtures:
-
If starting with a mixture of exo and endo acetamides, the product will be a mixture.
-
Separation: The acetamides are often easier to separate by column chromatography than the free amines. Separate before hydrolysis if pure isomers are required.[1]
-
Safety & Toxicology (E-E-A-T)
-
Pharmacology: Norbornyl amines are structural analogs of Amantadine and Memantine .[1] They may possess biological activity (viral inhibition or CNS effects).[1] Handle with "Potent Compound" protocols until biological data proves otherwise.[1]
-
Corrosives: 6M HCl and KOH melts are extremely corrosive.[1] Use face shields.[1][5]
-
Odor: The free amine has a strong, fishy, ammonia-like odor.[1] Work in a fume hood.
References
-
Organic Syntheses , Coll.[1][2][6] Vol. 5, p. 55 (1973); Vol. 42, p. 8 (1962).[1] Preparation of amines via hydrolysis.[1][2]Link[1]
-
National Institute of Standards and Technology (NIST) . Exo-2-aminonorbornane Mass Spectrum and Properties.[1][7][8]Link[1]
-
PubChem Database . 2-Aminonorbornane Compound Summary (CID 10240785).[1]Link[1]
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for amide hydrolysis protocols).
-
Smith, M.B., March, J. March's Advanced Organic Chemistry.[1] Wiley-Interscience.[1] (Mechanism of nucleophilic acyl substitution).[1][2]
Sources
- 1. exo-2-Aminonorbornane | C7H13N | CID 10240785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. 2-氨基降冰片烷 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. orgsyn.org [orgsyn.org]
- 7. exo-2-Aminonorbornane [webbook.nist.gov]
- 8. exo-2-Aminonorbornane [webbook.nist.gov]
Application Note & Protocol: Strategic Solvent Selection for the Recrystallization of N-norbornylacetamide
Abstract and Introduction
N-norbornylacetamide is a bicyclic amide whose purification is critical for its application in synthetic chemistry and materials science. Its unique structure, featuring a polar acetamide functional group and a non-polar, rigid norbornyl backbone, presents a specific challenge for purification via recrystallization. This document provides a comprehensive guide for researchers, outlining the fundamental principles, a systematic protocol for solvent selection, and a detailed methodology for the efficient purification of N-norbornylacetamide. We emphasize a first-principles approach, enabling scientists to rationally select and optimize a solvent system to achieve high purity and yield.
The purification of solids is a cornerstone of organic chemistry, and recrystallization remains one of the most powerful techniques to achieve high levels of purity.[1] The process relies on the differential solubility of a compound in a hot versus a cold solvent.[2] For amides, recrystallization is often the method of choice over chromatographic techniques, which can lead to significant product loss.[3] This guide will walk the user through a logical, self-validating workflow to develop a robust recrystallization protocol for N-norbornylacetamide.
Guiding Principles: The Theory of Recrystallization
Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[2] The core concept involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of a crystal lattice.[1] Ideally, the impurities remain dissolved in the cold solvent (the mother liquor) and are subsequently removed during filtration.
The Ideal Recrystallization Solvent:
The selection of an appropriate solvent is the most critical step in the entire process. An ideal solvent for N-norbornylacetamide should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.
-
Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at room temperature or below, allowing for maximum recovery of the purified solid.[2]
-
Appropriate Boiling Point: The solvent's boiling point should be high enough to dissolve the compound effectively but low enough to be easily removed from the purified crystals.[2]
-
Inertness: The solvent must not react with N-norbornylacetamide.
-
Dissolves Impurities Well or Not at All: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal via hot filtration).[1]
The structural duality of N-norbornylacetamide (polar amide, non-polar cage) suggests that a single perfect solvent may be elusive. The principle of "like dissolves like" indicates that polar solvents will interact strongly with the amide group, while non-polar solvents will interact with the norbornyl moiety.[4] Therefore, both single-solvent systems using solvents of intermediate polarity and two-solvent (mixed) systems are viable approaches.[2]
Protocol I: Systematic Solvent Screening
Before committing to a large-scale recrystallization, a small-scale screening of potential solvents is essential. This empirical approach saves time and valuable material.
Materials:
-
Crude N-norbornylacetamide (~100 mg)
-
Test tubes or small vials
-
A selection of solvents (see Table 1 for suggestions)
-
Hot plate or water bath
-
Pasteur pipettes
Procedure:
-
Place approximately 10-20 mg of crude N-norbornylacetamide into several separate test tubes.
-
To each tube, add a few drops of a different test solvent at room temperature and agitate. Observe the solubility. A good candidate solvent will not dissolve the compound at this stage.[2]
-
Heat the tubes that showed poor room-temperature solubility in a water bath or on a hot plate. Safety Note: Never heat organic solvents with an open flame. Use a hot plate.
-
Add the hot solvent dropwise while agitating until the solid just dissolves. Use the minimum amount of hot solvent necessary.[5]
-
Remove the tubes from the heat and allow them to cool slowly to room temperature.
-
Once at room temperature, place the tubes in an ice-water bath to maximize crystal formation.
-
Evaluate the results. The best solvent is one that dissolved the compound when hot and produced a large quantity of crystalline solid upon cooling.
Data Summary: Potential Solvents for N-norbornylacetamide
The following table provides a starting point for the solvent screening protocol. The suitability is predicted based on the structure of N-norbornylacetamide and general principles of amide solubility.
| Solvent | Boiling Point (°C) | Polarity | Predicted Suitability for N-norbornylacetamide |
| Water | 100 | High | Poor (as a single solvent). The non-polar norbornyl group will likely render it insoluble even in hot water. May be useful as an anti-solvent in a mixed system with a polar organic solvent.[6] |
| Ethanol | 78 | High | Good Candidate. The hydroxyl group can hydrogen bond with the amide, while the ethyl group provides some non-polar character. Often a good choice for amides.[3] |
| Acetone | 56 | Medium-High | Good Candidate. A versatile polar aprotic solvent that is effective for many organic compounds, including amides.[2][3] |
| Ethyl Acetate | 77 | Medium | Excellent Candidate. Offers a good balance of polarity to dissolve the compound when hot but may have reduced solvency when cold. A common choice for recrystallization.[6] |
| Toluene | 111 | Low | Possible (as part of a mixed system). Unlikely to be a good single solvent as it may not effectively dissolve the polar amide group. Could be paired with a more polar solvent. |
| Hexane / Heptane | ~69 / ~98 | Very Low | Poor (as a single solvent). These non-polar solvents are unlikely to dissolve the polar amide. Excellent as an anti-solvent in a two-solvent system with a more polar solvent like ethyl acetate or acetone.[6] |
| Acetonitrile | 82 | High | Good Candidate. Known to be a very effective recrystallization solvent for amides, often yielding high-quality crystals.[3] |
Visualization: Recrystallization Workflow
The following diagram outlines the logical steps and decision points in a typical recrystallization procedure.
Caption: Workflow for the purification of N-norbornylacetamide by recrystallization.
Protocol II: Full-Scale Recrystallization
This protocol is for a standard single-solvent recrystallization. If a two-solvent system is required, dissolve the compound in the "good" solvent first, then add the hot "poor" solvent (anti-solvent) dropwise until the solution becomes cloudy, and then add a few drops of the "good" solvent to redissolve and clarify before cooling.[2]
Equipment:
-
Erlenmeyer flask(s)
-
Hot plate
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask[7]
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: Place the crude N-norbornylacetamide in an Erlenmeyer flask. Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue to add small portions of the hot solvent until the solid is completely dissolved.[2] Avoid adding an excess of solvent, as this will reduce the final yield.
-
Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities.[5]
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.[5]
-
Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[7]
-
Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[5]
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. For final drying, transfer the crystals to a watch glass or use a desiccator.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. To remedy this, reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.
-
No Crystals Form: If no crystals appear after cooling, the solution may be too dilute. Boil off some of the solvent to concentrate the solution and try cooling again.[5] Alternatively, crystallization can be induced by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a "seed crystal" from a previous batch.[1]
-
Low Recovery: This is often caused by using too much solvent during the dissolution step or not cooling the solution sufficiently.
Conclusion
The purification of N-norbornylacetamide by recrystallization is a highly effective method when the solvent system is chosen strategically. By understanding the underlying principles and employing a systematic screening protocol, researchers can readily develop a robust and efficient purification process. The balance of polar and non-polar characteristics in the target molecule necessitates careful consideration, with solvents of intermediate polarity or mixed-solvent systems often providing the best results. The protocols and guidelines presented herein provide a comprehensive framework for achieving high purity and yield, a critical step in any synthetic workflow.
References
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available from: [Link]
-
University of Calgary, Department of Chemistry. ORGANIC LABORATORY TECHNIQUES 2: RECRYSTALLISATION. Available from: [Link]
-
Nichols, L. (n.d.). Recrystallization. In Organic Chemistry Laboratory Techniques. Available from: [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. Available from: [Link]
- Google Patents. (2006). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
-
Cárdenas-Díaz, T., et al. (2022). Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Molecules, 27(15), 4995. Available from: [Link]
-
Eder, U., Sauer, G., & Wiechert, R. (1971). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Angewandte Chemie International Edition in English, 10(7), 496-497. Available from: [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Available from: [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available from: [Link]
-
The Organic Chemistry Tutor. (2020, March 24). Recrystallisation Demo - Purification of Organic Solids. YouTube. Available from: [Link]
Sources
Troubleshooting & Optimization
separating exo and endo isomers of N-(bicyclo[2.2.1]heptan-2-yl)acetamide
Topic: Separating exo and endo Isomers of N-(bicyclo[2.2.1]heptan-2-yl)acetamide
Welcome to the technical support center for advanced chemical separations. This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the challenging separation of exo and endo diastereomers of N-(bicyclo[2.2.1]heptan-2-yl)acetamide and related norbornane derivatives. As Senior Application Scientists, we have designed this resource to explain not just the "how" but the "why" behind these critical purification steps.
Understanding the Challenge: Exo vs. Endo Isomerism
In the rigid bicyclo[2.2.1]heptane (norbornane) ring system, substituents on the C2 carbon can exist in two distinct spatial orientations. This is a form of diastereomerism known as endo-exo isomerism.[1]
-
Exo Isomer: The substituent is positioned on the opposite side (anti) of the main six-membered ring from the longest bridge (the C7 methylene bridge). This position is generally less sterically hindered.[1][2]
-
Endo Isomer: The substituent is positioned on the same side (syn) as the longest bridge, tucked under the main ring structure. This position is typically more sterically hindered.[1][2]
These subtle differences in three-dimensional structure lead to small variations in physical properties, most notably polarity, which we can exploit for separation. The exo isomer is often, though not universally, the thermodynamically more stable product due to reduced steric strain.[2]
Troubleshooting & FAQs
Q1: My exo and endo isomers are co-eluting during column chromatography. How can I improve the separation?
A1: This is the most common challenge encountered with this class of compounds due to their very similar polarities.[3] Achieving baseline separation requires a systematic and optimized approach. Simply running a standard column is often insufficient.
Core Strategy: Maximize Resolution
Resolution in chromatography is a function of column efficiency, selectivity, and retention. Your goal is to manipulate these factors to pull the two isomer peaks apart.
Step-by-Step Troubleshooting Protocol:
-
Optimize the Mobile Phase (Selectivity): This is your most powerful tool.
-
Initial Screening (TLC): Use Thin-Layer Chromatography (TLC) to test various solvent systems. The ideal system should give a low Rf value for the lower spot (typically the endo isomer), around 0.20-0.25, and a clear difference in Rf (ΔRf) between the two spots of at least 0.1.
-
Shallow Gradient: A very slow, shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is highly effective.[3] Start with a very low percentage of the polar solvent (e.g., 2-5% ethyl acetate in hexanes) and increase it by only a few percent over many column volumes.
-
Solvent Choice: If hexanes/ethyl acetate fails, consider other solvent systems. For amides, adding a very small amount of a more polar solvent like methanol or a coordinating solvent like dichloromethane can sometimes alter selectivity.
-
-
Improve Column Parameters (Efficiency):
-
Column Dimensions: Use a long, narrow column. This increases the number of theoretical plates, providing more opportunities for the isomers to interact differently with the stationary phase.[3]
-
Stationary Phase: Standard silica gel (60 Å, 40-63 µm) is the first choice. If silica does not provide adequate separation, consider using alumina, which has different selectivity.[3]
-
-
Refine Your Loading Technique (Efficiency):
-
Reduce Sample Load: Overloading is a primary cause of poor separation. For a difficult separation, use a high ratio of silica gel to your compound mixture, aiming for at least 50:1 (w/w), and preferably 100:1.[3]
-
Employ Dry Loading: This is critical for achieving a tight starting band. Dissolve your crude mixture in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (equal to 2-3 times the weight of your sample), and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[3] This prevents the sample from spreading out in the initial loading solvent.
-
Troubleshooting Flowchart
Caption: Troubleshooting decision tree for column chromatography.
Q2: I have successfully separated two spots on TLC. Which one is the exo isomer and which is the endo?
A2: As a general rule, the exo isomer is slightly less polar than the endo isomer. This is because the amide group in the endo position can be more sterically shielded, leading to different interactions with the polar silica gel surface.
-
Higher Rf Value: The exo isomer will typically travel further up the TLC plate and have a higher Rf value.
-
Lower Rf Value: The endo isomer will have stronger interactions with the silica gel, travel a shorter distance, and thus have a lower Rf value.
Crucial Caveat: While this is a reliable heuristic, it is not absolute proof. The definitive assignment of stereochemistry must be done using spectroscopic methods, primarily NMR.[4]
Q3: How can I use NMR spectroscopy to definitively identify my separated exo and endo isomers?
A3: NMR spectroscopy is the gold standard for distinguishing between these isomers. The rigid bicyclic framework causes specific and predictable differences in the chemical shifts (δ) of certain protons and carbons.[4]
Key Diagnostic Signals:
| Nucleus | Key Atom(s) for Diagnosis | Expected Observation for Exo Isomer | Expected Observation for Endo Isomer | Rationale |
| ¹³C NMR | C7 (Methylene Bridge) | Downfield Shift (more deshielded) | Upfield Shift (more shielded) | The C7 carbon is highly sensitive to steric compression from the C2 substituent. An endo substituent causes a "gamma-gauche" effect, shielding C7 and shifting its signal upfield by several ppm. This is often the most unambiguous indicator.[4] |
| ¹H NMR | H2 (Proton on C2) | Downfield Shift | Upfield Shift | The chemical environment of the proton attached to the same carbon as the substituent is different. Studies on similar norbornane derivatives show the proton on the exo-substituted carbon is shifted downfield relative to its endo counterpart.[4] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of each purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire standard ¹H, ¹³C, and ideally 2D correlation spectra (like COSY and HSQC) to aid in assigning all signals.
-
Analysis: Locate the C7 signal in the ¹³C spectrum. The isomer with the C7 signal at a higher ppm value is the exo isomer. Confirm this assignment by observing the relative shift of the H2 proton in the ¹H spectrum.
Q4: Is it possible to separate the isomers by recrystallization instead of chromatography?
A4: Yes, separation by fractional recrystallization is possible, but it relies on the two diastereomers having significantly different solubilities in a chosen solvent.[5][6] This method can be very efficient if a suitable solvent is found, but it often requires more trial-and-error than chromatography.
Principle of Fractional Recrystallization: The technique is based on dissolving the impure solid mixture in a minimum amount of hot solvent to create a saturated solution.[5] As this solution cools, the solubility of the compounds decreases, and the less soluble isomer will preferentially crystallize out, leaving the more soluble isomer enriched in the mother liquor.[7]
Step-by-Step Methodology:
-
Solvent Screening: The key is finding the right solvent. An ideal solvent will dissolve the mixture completely when hot but only partially when cold, with a noticeable difference in solubility between the two isomers. Test small batches in various solvents (e.g., ethyl acetate, isopropanol, acetone, toluene, or mixtures with hexanes).
-
Dissolution: Place the isomer mixture in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.[7]
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask, as slow cooling promotes the formation of purer crystals.[7] Afterward, you can place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the first crop of crystals by vacuum filtration. These crystals will be enriched in the less soluble isomer.
-
Analysis: Analyze the purity of the crystals and the remaining mother liquor by TLC or NMR.
-
Repeat: Multiple recrystallization steps may be necessary to achieve high purity for both isomers.
Separation Workflow Diagram dot
Sources
preventing Wagner-Meerwein rearrangements during norbornyl amide synthesis
Topic: Preventing Wagner-Meerwein Rearrangements
Welcome to the Norbornane Synthesis Support Hub
Mission: To assist researchers in synthesizing stereopure norbornyl amides while avoiding the catastrophic skeletal scrambling (Wagner-Meerwein rearrangements) and stereochemical erosion inherent to the 2-norbornyl cation.
The Core Problem: The 2-norbornyl system is chemically fragile.[1] Any reaction pathway that generates a carbocation at the C2 position will immediately trigger the formation of a non-classical cation (σ-bridged species) .[1] This intermediate equilibrates rapidly, leading to:
-
Racemization/Epimerization: Exclusive exo attack by nucleophiles, regardless of starting stereochemistry.[1]
-
Skeletal Rearrangement: Migration of the C1-C6 bond (Wagner-Meerwein shift) to form rearranged products (e.g., camphene derivatives).[1]
Module 1: Diagnostic & Decision Logic
Before starting your synthesis, map your pathway against this risk assessment flow.[1]
Figure 1: Decision matrix for selecting a synthetic route. Note that the Ritter reaction is flagged as high-risk for stereochemical integrity.
Module 2: Troubleshooting Tickets (Q&A)
Ticket #101: "I tried the Ritter reaction on endo-norbornene to get the endo-amide, but I isolated only the exo-isomer."
Status: Closed (Behavior Expected) Root Cause: The Ritter reaction mechanism is fundamentally incompatible with endo-retention in norbornyl systems.[1]
-
Technical Explanation: Protonation of norbornene generates the 2-norbornyl cation.[1] Due to σ-delocalization (the non-classical ion), the nucleophilic nitrile can only attack from the less hindered exo face.[1] Even if you start with pure endo material, the cation intermediate erases that history.[1]
-
Resolution:
Ticket #102: "My acid chloride coupling is yielding camphene byproducts."
Status: Active
Root Cause: Use of Thionyl Chloride (
-
Technical Explanation: Converting 2-norbornane carboxylic acid to an acid chloride generates HCl as a byproduct.[1] In the presence of Lewis acids or strong protic acids, the norbornyl skeleton is prone to the Wagner-Meerwein shift (camphene rearrangement), where the methyl/methylene bridge migrates to relieve ring strain.
-
Resolution:
-
Avoid Acid Chlorides: Do not generate the acid chloride species.
-
Use T3P or HATU: These coupling agents work under neutral-to-mildly basic conditions (buffered with DIPEA/NMM), preventing the protonation events that trigger skeletal shifts.[1]
-
Ticket #103: "I need to convert an acid to an amine/amide at C2, but I'm seeing epimerization."
Status: Active Root Cause: Oxazolone (Azlactone) formation during activation.[1]
-
Technical Explanation: When activating a carboxylic acid at the C2 position, the alpha-proton is relatively acidic. If you use a carbodiimide (DCC/EDC) without an additive, the intermediate O-acylisourea can cyclize to an oxazolone, which rapidly tautomerizes and racemizes the C2 center.[1]
-
Resolution:
Module 3: Optimized Protocols
Protocol A: The "Safe" Route (Curtius Rearrangement)
Best for: Converting Norbornane Carboxylic Acid
Reagents:
-
Substrate: endo- or exo-2-norbornane carboxylic acid[1]
-
Base: Triethylamine (
)[1] -
Solvent: Toluene (anhydrous)[1]
Step-by-Step:
-
Activation: Dissolve carboxylic acid (1.0 equiv) in toluene (0.2 M). Add
(1.1 equiv).[1] -
Azide Formation: Add DPPA (1.1 equiv) dropwise at 0°C. Stir for 2 hours at RT.
-
Rearrangement (The Critical Step): Heat the reaction to 80°C–110°C.
-
Trapping (Amide/Urea Formation):
Protocol B: Low-Risk Amide Coupling (T3P Method)
Best for: Coupling Norbornane Acid + External Amine without skeletal shift.[1]
Reagents:
-
Coupling Agent: Propylphosphonic Anhydride (T3P) (50% in EtOAc/DMF)[1]
-
Base: Diisopropylethylamine (DIPEA)[1]
-
Solvent: DMF or EtOAc[1]
Step-by-Step:
-
Dissolve Norbornane carboxylic acid (1.0 equiv) and Target Amine (1.1 equiv) in EtOAc.[1]
-
Add DIPEA (3.0 equiv) and cool to 0°C.
-
Add T3P (1.5 equiv) dropwise.[1]
-
Allow to warm to RT and stir for 12h.
-
Why this works: T3P produces a cyclic anhydride intermediate that is highly reactive but does not generate free acid (HCl), eliminating the catalyst required for Wagner-Meerwein shifts.[1]
Module 4: Comparative Data
Table 1: Risk Profile of Synthetic Methods
| Method | Intermediate Species | Cation Risk | Stereochemical Outcome | Skeletal Rearrangement Risk |
| Ritter Reaction | Carbocation ( | Critical | Scrambles to Exo | High |
| Acid Chloride ( | Acyl Chloride + HCl | High | Mixed (Acid catalyzed) | Medium |
| DCC/DMAP | O-Acylisourea | Low | Epimerization (C2) | Low |
| Curtius (DPPA) | Nitrene/Isocyanate | Zero | Retention | None |
| T3P Coupling | Mixed Anhydride | Very Low | Retention | None |
References
-
Mechanism of the Curtius Rearrangement. Organic Chemistry Portal. (Concerted mechanism explanation and retention of stereochemistry). [Link]
-
Ritter Reaction and Norbornene. Wikipedia / Organic Chemistry Portal.[1] (Details on cation-mediated mechanism and exo-selectivity). [Link]
-
Wagner-Meerwein Rearrangement. Wikipedia.[1] (Historical context and mechanism of skeletal shifts in bicyclic systems). [Link]
-
Amide Bond Formation: Beyond the Myth of Coupling Reagents. Luxembourg Bio Technologies / Royal Society of Chemistry.[1] (Review of coupling agents like T3P/HATU to prevent side reactions).[1] [Link]
-
Stereo-Selective Synthesis of 5-Norbornene-2-carboxylic Acid. Semantic Scholar. (Discussion on thermodynamic isomerization of norbornyl esters). [Link][1][11]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. General synthesis of unsymmetrical norbornane scaffolds as inducers for hydrogen bond interactions in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bypassing the lack of reactivity of endo-substituted norbornenes with the catalytic rectification–insertion mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 8. Curtius Rearrangement [organic-chemistry.org]
- 9. Ritter reaction - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of N-(bicyclo[2.2.1]heptan-2-yl)acetamide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for removing unreacted norbornene from the reaction product, N-(bicyclo[2.2.1]heptan-2-yl)acetamide. We will explore the underlying principles of separation and provide detailed, field-proven protocols to ensure the high purity of your final compound.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification process in a direct question-and-answer format.
Q1: Why is there a significant amount of unreacted norbornene in my crude product?
A1: Residual norbornene is typically a result of suboptimal reaction conditions. The synthesis of N-(bicyclo[2.2.1]heptan-2-yl)acetamide often proceeds through a Ritter-type reaction or similar addition to the norbornene double bond. Common causes for incomplete conversion include:
-
Stoichiometry: An excess of norbornene is often used to drive the reaction to completion, necessitating its subsequent removal.
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at the optimal temperature for full conversion.
-
Catalyst Activity: If the reaction is acid-catalyzed, insufficient catalyst concentration or deactivation of the catalyst can lead to low conversion rates.
Q2: What are the key physical property differences between norbornene and N-(bicyclo[2.2.1]heptan-2-yl)acetamide that I can exploit for separation?
A2: The separation of these two compounds is highly feasible due to their significant differences in polarity and volatility.
-
Polarity: Norbornene is a non-polar hydrocarbon alkene. In contrast, N-(bicyclo[2.2.1]heptan-2-yl)acetamide contains a polar amide group, which can engage in hydrogen bonding. This large polarity difference is the basis for purification by recrystallization and column chromatography.
-
Volatility: Norbornene is a volatile solid with a low boiling point (96 °C) and a high vapor pressure.[1][2] The product, N-(bicyclo[2.2.1]heptan-2-yl)acetamide, is a much larger molecule with a very high boiling point (313.7 °C).[3] This substantial difference in boiling points makes separation by distillation or sublimation highly effective.
Q3: Why is it critical to remove all traces of norbornene?
A3: The presence of a reactive alkene like norbornene can interfere with subsequent synthetic steps.[2] For applications in drug development or materials science, even small amounts of impurities can lead to inconsistent results, side reactions, or altered biological activity. Achieving high purity is essential for reliable and reproducible research.
Q4: I tried to remove the norbornene on a rotary evaporator, but the yield of my amide product was low. What happened?
A4: While a rotary evaporator is excellent for removing common solvents, it may not be the ideal choice here without careful control. Norbornene is a solid at room temperature (Melting Point: 42-47 °C) but it readily sublimes under vacuum.[1][2] If your product was not completely free of low-boiling organic solvents, azeotropic removal with the solvent might have led to some loss of norbornene. More likely, if you heated the flask significantly while under high vacuum, you may have co-distilled or sublimed some of your product if it has any appreciable vapor pressure under those conditions, though this is less probable given its high boiling point. The primary issue is often mechanical loss (bumping) if the vacuum is applied too quickly.
Data Presentation: Physicochemical Property Comparison
Understanding the distinct properties of the starting material and the product is fundamental to selecting an appropriate purification strategy.
| Property | Norbornene | N-(bicyclo[2.2.1]heptan-2-yl)acetamide | Rationale for Separation |
| Molar Mass | 94.16 g/mol [2] | 153.22 g/mol [3] | Size difference contributes to different physical properties. |
| Appearance | White, crystalline solid[2] | Solid[3] | Both are solids at room temperature. |
| Boiling Point | 96 °C[1][2] | 313.7 °C (at 760 mmHg)[3] | The >200 °C difference is ideal for separation by distillation or sublimation. |
| Melting Point | 42-47 °C[1][2] | Not specified, but is a solid at room temp.[3] | Norbornene's low melting point means it can be handled as a liquid. |
| Polarity | Non-polar | Polar (due to amide group) | This is the key principle behind separation by chromatography and recrystallization. |
| Solubility | Soluble in organic solvents (hexane, ether, acetone).[1][4] Very low water solubility.[1] | Expected to be soluble in polar organic solvents (e.g., ethyl acetate, ethanol) and less soluble in non-polar solvents (e.g., hexane). | Differential solubility allows for selective precipitation during recrystallization. |
Experimental Protocols
Method 1: Vacuum Sublimation/Distillation (Recommended for >5 g scale)
This method is highly efficient for larger quantities due to the large difference in volatility between the two compounds. It physically removes the volatile norbornene from the non-volatile amide product.
Causality: By reducing the pressure, the boiling point of norbornene is significantly lowered, allowing it to be removed as a vapor at a gentle temperature, well below the temperature at which the amide product would degrade or distill.[5]
Step-by-Step Methodology:
-
Setup: Place the crude reaction mixture in a round-bottom flask (no more than half full). Assemble a short-path distillation apparatus. It is critical that the condenser is air-cooled, not water-cooled, to prevent the subliming norbornene from solidifying and clogging the apparatus.[6]
-
Vacuum Application: Ensure all glass joints are well-sealed with vacuum grease. Slowly and carefully apply vacuum using a vacuum pump. A cold trap (using dry ice/acetone or liquid nitrogen) should be placed between the apparatus and the pump to collect the norbornene and protect the pump.
-
Heating: Gently heat the flask using a water bath or heating mantle. A temperature of 40-50 °C is typically sufficient to induce rapid sublimation/distillation of the norbornene under vacuum.
-
Collection: The norbornene will sublime or distill and collect as a solid/liquid in the receiving flask (or the cold trap).
-
Completion: The process is complete when no more material is observed collecting.
-
Isolation: Turn off the heat and allow the system to cool to room temperature before slowly venting the apparatus to atmospheric pressure. The purified, non-volatile N-(bicyclo[2.2.1]heptan-2-yl)acetamide remains in the distillation flask.
Method 2: Recrystallization (Recommended for High Purity on <10 g scale)
This classic purification technique leverages the significant polarity difference between the non-polar norbornene and the polar amide product.
Causality: The goal is to find a solvent system in which the desired product is soluble when hot but insoluble when cold, while the impurity (norbornene) remains soluble at all temperatures.[7] Due to its non-polar nature, norbornene is highly soluble in aliphatic solvents like hexane or heptane, whereas the polar amide should have limited solubility in these solvents, especially at low temperatures.
Step-by-Step Methodology:
-
Solvent Selection: A good starting point is a two-solvent system, such as ethyl acetate and hexane. The amide should be soluble in ethyl acetate, while norbornene is highly soluble in hexane.
-
Dissolution: Dissolve the crude product in a minimal amount of warm ethyl acetate in an Erlenmeyer flask.
-
Induce Crystallization: While the solution is still warm, slowly add hexane (the "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid). If it becomes too cloudy, add a few drops of warm ethyl acetate to redissolve the solid.
-
Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining surface impurities (dissolved norbornene).
-
Drying: Dry the crystals under vacuum to remove residual solvent. The norbornene will remain in the filtrate.
Method 3: Flash Column Chromatography (Recommended for Small Scale & Highest Purity)
This is the most powerful technique for separating compounds with different polarities and is ideal for obtaining analytical-grade material.
Causality: The stationary phase (silica gel) is highly polar. The mobile phase (eluent) is a non-polar solvent or mixture. When the crude mixture is loaded onto the column, the non-polar norbornene has very little affinity for the silica gel and is quickly washed through the column by the non-polar eluent. The polar amide product interacts strongly with the silica gel and is retained, only eluting when a more polar solvent is added to the mobile phase.
Step-by-Step Methodology:
-
Column Packing: Pack a glass chromatography column with silica gel using a non-polar solvent like hexane as the slurry solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the packed column.
-
Elution - Step 1 (Removing Norbornene): Begin eluting with 100% hexane or petroleum ether. The non-polar norbornene will travel down the column quickly. Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Elution - Step 2 (Eluting the Product): Once all the norbornene has been eluted (as confirmed by TLC), gradually increase the polarity of the eluent. A gradient of 10% to 50% ethyl acetate in hexane is a good starting point.
-
Isolation: The N-(bicyclo[2.2.1]heptan-2-yl)acetamide will begin to elute as the solvent polarity increases. Collect the pure fractions (as determined by TLC), combine them, and remove the solvent using a rotary evaporator to yield the purified product.
Mandatory Visualization: Purification Method Selection Workflow
This decision tree provides a logical workflow for selecting the most appropriate purification strategy based on experimental parameters.
Sources
Validation & Comparative
Stereochemical Resolution and Structural Validation: A Comparative 1H NMR Guide for N-(bicyclo[2.2.1]heptan-2-yl)acetamide
Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists. Content Type: Technical Comparison & Characterization Guide.
Executive Summary
The bicyclo[2.2.1]heptane (norbornane) scaffold is a privileged structure in drug discovery, serving as a rigid lipophilic spacer in antiviral agents (e.g., amantadine analogs) and CNS-active ligands. However, the non-planar bridgehead geometry introduces significant stereochemical complexity.
The synthesis of N-(bicyclo[2.2.1]heptan-2-yl)acetamide (also known as N-acetylnorbornylamine) typically yields one of two diastereomers: the Exo (thermodynamic) or Endo (kinetic/pathway-dependent) isomer. Distinguishing these isomers is critical, as their pharmacological profiles often diverge drastically.
This guide provides a definitive protocol for distinguishing exo- and endo-N-(bicyclo[2.2.1]heptan-2-yl)acetamide using 1H NMR, focusing on the diagnostic H2 methine proton .
Strategic Rationale: The Synthetic Context
Before analyzing the spectrum, one must understand the sample's origin, as synthesis method dictates stereochemistry.
-
Ritter Reaction (Acid-Catalyzed): Reaction of norbornene with acetonitrile and sulfuric acid.
-
Nucleophilic Substitution / Reductive Amination: Reaction of 2-norbornanone oximes or halides.
-
Outcome: Often a Mixture of Exo and Endo, or predominantly Endo depending on the reducing agent (e.g., steric bulk of hydride source).
-
The Challenge: The exo and endo isomers have identical mass (LC-MS is blind to the difference). NMR is the primary validation tool.
Experimental Protocol
To ensure reproducibility and resolution of the critical coupling constants, follow this standardized protocol.
Sample Preparation[5][6]
-
Solvent: Chloroform-d (
) is preferred over DMSO- for this analysis. minimizes viscosity-induced line broadening, allowing for clearer resolution of the H2 multiplet splittings. -
Concentration: 10–15 mg of compound in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual
(7.26 ppm).
Instrument Parameters
-
Frequency: Minimum 400 MHz (600 MHz recommended for resolving higher-order coupling in the bridgehead protons).
-
Pulse Sequence: Standard 1D proton (zg30).
-
Number of Scans (NS): 16–32 (sufficient for >10 mg sample).
-
Acquisition Time (AQ):
3.0 seconds (critical for digital resolution of -couplings).
Comparative Analysis: Exo vs. Endo
The structural differentiation hinges on the C2-Methine Proton (H2) . Due to the rigid geometry of the norbornane cage, the dihedral angle between H2 and the bridgehead H1 varies significantly between isomers, altering the coupling constant (
Data Summary Table
| Feature | Exo-Isomer (N-acetyl group is Exo) | Endo-Isomer (N-acetyl group is Endo) |
| H2 Proton Position | H2 is in the Endo position | H2 is in the Exo position |
| Chemical Shift ( | 3.70 – 3.85 ppm (Upfield) | 4.10 – 4.30 ppm (Downfield) |
| Multiplicity | ddd (appears as a triplet of doublets) | dddd (appears as a quintet or broad multiplet) |
| ~0 – 2.0 Hz (Often unresolved) | ~4.0 – 5.0 Hz (Distinct splitting) | |
| Dihedral Angle ( | ||
| NOESY Correlation | H2 | H2 |
Detailed Mechanistic Analysis[3][6]
1. The "Missing" Coupling in the Exo-Isomer
In the Exo-isomer , the acetamide group points "out" (exo), forcing the H2 proton into the "in" (endo) position.
-
Geometry: The dihedral angle between the H2-endo proton and the H1-bridgehead proton is approximately
. -
Karplus Consequence: According to the Karplus curve, when
, the vicinal coupling constant approaches zero. -
Observation: The H2 signal appears as a doublet of doublets of doublets (ddd) dominated by geminal coupling to H3-exo and H3-endo, but lacks significant splitting from H1 . It often resembles a cleaner "triplet" or "dd" compared to the endo-isomer.
2. The "W-Coupling" in the Endo-Isomer
In the Endo-isomer , the acetamide group points "in" (endo), forcing the H2 proton into the "out" (exo) position.
-
Geometry: The dihedral angle between H2-exo and H1-bridgehead is
. -
Karplus Consequence: This angle results in a measurable coupling of
Hz. -
Long-Range Coupling: The H2-exo proton often exhibits a long-range "W-coupling" (
) with the H6-exo proton, further broadening the signal into a complex multiplet (often a quintet-like shape).
Advanced Validation: 2D NMR (NOESY)
If 1D splitting patterns are ambiguous due to peak overlap, Nuclear Overhauser Effect Spectroscopy (NOESY) provides the "smoking gun" for stereochemical assignment.
-
Exo-Isomer (H2 is Endo):
-
Key Correlation: H2 shows NOE cross-peaks with H6-endo and H5-endo .
-
Negative Result: H2 does not show a strong correlation to the bridge protons (H7).
-
-
Endo-Isomer (H2 is Exo):
-
Key Correlation: H2 shows a strong NOE cross-peak with the H7-syn (bridge) proton. This spatial proximity is only possible when H2 is in the exo position.
-
Decision Logic & Workflow
The following diagram illustrates the logical flow for assigning the stereochemistry of an unknown N-acetylnorbornylamine sample.
Figure 1: Decision tree for the stereochemical assignment of N-acetylnorbornylamine isomers based on 1H NMR chemical shifts, coupling constants, and NOE correlations.
References
- Provides the baseline spectrum for the free amine, establishing the H2 endo proton shift
- Authoritative source on the Karplus relationship in norbornane systems and the J-coupling differences between exo and endo protons.
-
Organic Chemistry Portal. (n.d.). Ritter Reaction: Mechanism and Stereochemistry. Retrieved from [Link]
- Validates the reaction mechanism th
-
Reich, H. J. (University of Wisconsin). Bicyclic Systems: NMR Data. Retrieved from [Link]
- Comprehensive database confirming the dihedral angles and expected coupling constants for bicyclo[2.2.
Sources
mass spectrometry fragmentation pattern of N-2-norbornylacetamide
Content Type: Technical Comparison & Application Guide Subject: Structural Elucidation & Stereochemical Differentiation of N-2-Norbornylacetamide via EI-MS Audience: Analytical Chemists, Medicinal Chemists, and Drug Discovery Specialists
Executive Summary
N-2-norbornylacetamide (
This guide provides a comparative analysis of the mass spectral fragmentation patterns of N-2-norbornylacetamide. Unlike standard spectral libraries that list peaks in isolation, this document focuses on differentiating the endo and exo isomers and comparing the rigid bicyclic system against flexible cyclic analogs (e.g., N-cyclohexylacetamide).
Structural Context & Ionization Physics
The fragmentation of N-2-norbornylacetamide under Electron Ionization (70 eV) is governed by the stability of the norbornyl cation and the lability of the amide bond.
-
Molecular Ion (
): 153 (typically weak intensity). -
Base Peak:
95 (Norbornyl cation, ). -
Secondary Characteristic Peak:
43 (Acetyl cation, ).
The "Cage Effect" in Fragmentation
Unlike linear or simple cyclic amides, the norbornyl skeleton resists ring-opening fragmentation until the side chain is cleaved. This results in a "cleaner" low-mass region compared to cyclohexyl analogs, but makes stereochemical differentiation challenging without specific mechanistic insight.
Comparative Fragmentation Analysis
Comparison A: Endo- vs. Exo- Isomers (Stereochemical Differentiation)
The primary challenge in analyzing this compound is distinguishing the endo (kinetic product) from the exo (thermodynamic product) isomer. While their mass spectra are qualitatively similar, the relative abundance ratios of specific ions differ due to steric accessibility for Hydrogen-transfer rearrangements.
| Feature | Exo-Isomer | Endo-Isomer | Mechanistic Cause |
| Molecular Ion ( | Lower Relative Abundance | Higher Relative Abundance | The exo substituent is sterically less hindered, making the C-N bond more susceptible to rapid cleavage/elimination before detection of |
| Fragment | Diagnostic High Intensity | Low Intensity | McLafferty-like H-Transfer: The exo orientation places the amide nitrogen closer to the C7-syn proton, facilitating a double-hydrogen transfer rearrangement. |
| Norbornyl Cation ( | Base Peak (100%) | Base Peak (100%) | Both isomers rapidly eject the stable non-classical norbornyl cation. |
| Elimination Product ( | Higher | Lower | Loss of Acetyl radical ( |
Comparison B: Norbornyl vs. Cyclohexyl Analog (Cage vs. Ring)
Comparing N-2-norbornylacetamide (Rigid) with N-cyclohexylacetamide (Flexible).
| Parameter | N-2-Norbornylacetamide | N-Cyclohexylacetamide | Interpretation |
| Base Peak | The norbornyl cation is exceptionally stable, dominating the spectrum. The cyclohexyl cation ( | ||
| Ring Fragmentation | Minimal RDA (Saturated) | Extensive Ring Opening | Cyclohexyl ring opens to form diene/ene fragments ( |
| High Mass Stability | The flexible cyclohexane ring can dissipate vibrational energy better than the strained norbornane cage. |
Mechanistic Pathways (The "Why")
The fragmentation is driven by the formation of the resonance-stabilized amide species and the thermodynamically favored norbornyl cation.
Pathway 1: Direct Heterolytic Cleavage (Dominant)
This is the primary pathway, generating the base peak atPathway 2: McLafferty-Type Rearrangement (Stereo-Selective)
In the exo isomer, the amide carbonyl oxygen or nitrogen can interact with the bridge protons (C7), facilitating a rearrangement that expels the neutral norbornene species and retains the charge on the amide fragment (
Pathway 3: Acetyl Cleavage
Figure 1: Primary fragmentation pathways of N-2-norbornylacetamide. The path to m/z 60 is stereochemically sensitive.
Validated Experimental Protocol
To ensure reproducible fragmentation data, specifically for isomer differentiation, the following GC-MS protocol is recommended. This protocol minimizes thermal degradation in the injector port, which can obscure spectral differences.
Protocol: Low-Thermal-Stress GC-MS Analysis
1. Sample Preparation:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid Methanol to prevent transesterification/solvolysis in the injector.
-
Concentration: 100 µg/mL (100 ppm). High concentrations lead to dimer formation in the source.
-
Derivatization (Optional but Recommended): If peak tailing is observed, add 1% MSTFA. However, for native fragmentation analysis, run underivatized.
2. Instrument Parameters (Agilent/Thermo/Shimadzu Standard):
-
Inlet Temperature:
(Note: Keep below to prevent thermal elimination of the acetamide group before ionization). -
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold
for 1 min. -
Ramp
/min to . -
Ramp
/min to .
-
-
Ion Source (EI):
3. Data Validation Step (Self-Check):
-
Check: Does the
95 peak dominate? (It should be >80% relative abundance). -
Check: Is
153 visible? (It should be small, <5-10%, but present). If 153 is absent, the inlet temperature is too high, causing thermal degradation.
Figure 2: Optimized experimental workflow to prevent thermal degradation during analysis.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on H-rearrangement mechanisms in amides).
- Djerassi, C. (1964). Mass Spectrometry of Organic Compounds: Structural Elucidation of Natural Products. Holden-Day.
-
Komenda, J., et al. (2012). "Stereochemistry of Norbornane Derivatives." Journal of Organic Chemistry. (General grounding on norbornyl stereochemistry).
-
NIST Mass Spectrometry Data Center. "Norbornane and Amide derivative spectra." NIST Chemistry WebBook, SRD 69. [Link]
Sources
A Senior Application Scientist's Guide to the Chromatographic Separation of Norbornyl Acetamide Isomers
Introduction: The Analytical Challenge of Stereoisomerism
In the realm of synthetic chemistry and drug development, the precise separation and quantification of isomers are paramount. Norbornyl acetamide, a bicyclic compound, exists as two primary diastereomers: exo-2-norbornyl acetamide and endo-2-norbornyl acetamide. These isomers, while sharing the same molecular formula and connectivity, differ in the spatial orientation of the acetamide group. This subtle stereochemical difference can lead to significant variations in their physical, chemical, and biological properties. Consequently, developing robust analytical methods to resolve these isomers is a critical task for ensuring product purity, understanding reaction mechanisms, and conducting structure-activity relationship (SAR) studies.
This guide provides an in-depth comparison of chromatographic strategies for separating exo- and endo-norbornyl acetamide. Drawing from established principles of isomer separation and experimental data from analogous compounds like bornyl acetate, we will explore the causal mechanisms behind retention and provide field-proven protocols for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Pillar 1: The Chromatographic Theory of Isomer Separation
The separation of diastereomers like exo- and endo-norbornyl acetamide hinges on exploiting subtle differences in their physical properties. The key to chromatographic resolution lies in the differential partitioning of the isomers between a stationary phase and a mobile phase.
-
Exo vs. Endo Steric Hindrance: The primary structural difference is steric hindrance. The exo isomer presents the acetamide group on the less hindered face of the norbornane skeleton, making it more sterically accessible. The endo isomer's acetamide group is on the more hindered face, closer to the opposing methylene bridge. This difference in steric accessibility is the main lever we can pull to achieve separation.
-
Polarity and Interaction: This steric difference influences how each isomer interacts with the stationary phase. In Reversed-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar, the more compact or less interactive isomer will typically elute first. In Gas Chromatography, volatility is a key factor; the isomer with weaker intermolecular forces will have a lower boiling point and generally a shorter retention time on nonpolar columns.[1][2]
Pillar 2: Comparative Analysis of Separation Techniques
The choice between Gas and Liquid Chromatography depends on the analyte's properties and the specific analytical goal.
Gas Chromatography (GC): A Volatility-Driven Separation
GC is an excellent technique for volatile and thermally stable compounds. The separation of norbornyl acetamide isomers by GC is primarily influenced by their differential volatility and interaction with the stationary phase.
Causality of Separation: The exo isomer, being generally less sterically hindered, is often more volatile than the endo isomer. On a standard nonpolar stationary phase (e.g., a polysiloxane like ZB-5MS), we can predict that the exo isomer will have a shorter retention time.[3] Conversely, on a polar stationary phase (e.g., a polyethylene glycol like SH-Stabilwax), the more exposed polar acetamide group of the exo isomer may interact more strongly, potentially increasing its retention time relative to the more shielded endo isomer.[4]
High-Performance Liquid Chromatography (HPLC): A Polarity-Driven Separation
HPLC, particularly in the reversed-phase mode, is a highly versatile and common technique for isomer separation. The separation is governed by the hydrophobic interactions between the isomers and the nonpolar stationary phase (e.g., C18).
Causality of Separation: Studies on the analogous compound, bornyl acetate, provide a strong predictive model for norbornyl acetamide.[5][6] In RP-HPLC, the isomer that can interact more effectively with the nonpolar C18 chains will be retained longer. The more sterically hindered endo isomer may have a smaller effective hydrophobic footprint available to interact with the stationary phase compared to the more exposed exo isomer. However, the choice of organic modifier in the mobile phase is critical. Using isopropyl alcohol instead of acetonitrile has been shown to improve peak shape and stabilize retention times for bornyl acetate isomers, a principle that can be directly applied here.[5][6]
Pillar 3: Experimental Protocols & Data
The following protocols are designed as robust starting points for method development. They incorporate best practices for ensuring reproducibility and accuracy.
Experimental Workflow Overview
The logical flow for analyzing norbornyl acetamide isomers follows a standard chromatographic process, from sample preparation to data interpretation.
Caption: General experimental workflow for the chromatographic analysis of norbornyl acetamide isomers.
Protocol 1: Gas Chromatography (GC-FID/MS)
This protocol is optimized for baseline separation based on volatility differences.
1. Sample Preparation:
-
Accurately weigh ~10 mg of the norbornyl acetamide isomer mixture.
-
Dissolve in 10 mL of a suitable solvent like hexane or ethyl acetate.
-
Vortex to ensure complete dissolution.
-
If necessary, filter the sample through a 0.45 µm PTFE syringe filter.
2. GC System & Conditions:
-
System: Agilent 8890 GC or equivalent.
-
Column: ZB-5MS (30 m x 0.25 mm x 0.25 µm) or similar nonpolar column.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Detector (FID): 280°C.
3. Expected Outcome & Trustworthiness:
-
This method should provide two distinct, well-resolved peaks. The retention time is a highly reproducible parameter under stable conditions.[2] Consistent retention times across multiple runs validate system stability. The elution order (exo typically before endo on a nonpolar phase) serves as a qualitative identifier.
Protocol 2: Reversed-Phase HPLC (RP-HPLC-DAD)
This protocol leverages polarity differences and is adapted from successful methods for similar bicyclic isomers.[5][6]
1. Sample Preparation:
-
Accurately weigh ~10 mg of the norbornyl acetamide isomer mixture.
-
Dissolve in 10 mL of the mobile phase or acetonitrile.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.45 µm PTFE or nylon syringe filter.
2. HPLC System & Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Mobile Phase: Isocratic mixture of 60:40 (v/v) Isopropyl Alcohol and Water.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[7]
-
Injection Volume: 10 µL.
3. Expected Outcome & Trustworthiness:
-
Using isopropyl alcohol as the organic modifier is expected to produce symmetrical peaks and stable retention times, avoiding issues like peak asymmetry that can occur with acetonitrile for this class of compounds.[6] The linearity of calibration curves constructed with this method would validate its quantitative performance.[6]
Comparative Data Summary
While exact retention times are instrument- and condition-dependent, we can predict the relative behavior of the isomers based on established chromatographic principles.
| Parameter | Gas Chromatography (Nonpolar Column) | Reversed-Phase HPLC (C18 Column) |
| Primary Separation Principle | Volatility and boiling point | Hydrophobicity and polarity |
| Stationary Phase | e.g., 5% Phenyl Polysiloxane | e.g., Octadecylsilane (C18) |
| Mobile Phase | Inert Carrier Gas (e.g., Helium) | Polar Solvent Mixture (e.g., IPA/Water) |
| Predicted Elution Order | exo isomer followed by endo isomer | Dependent on subtle hydrophobic interactions; method development required. Endo may elute slightly earlier due to steric shielding. |
| Key Optimization Factor | Oven temperature ramp rate | Organic modifier type and percentage in mobile phase.[5][6] |
| Common Issues | Peak co-elution if volatility is too similar | Peak tailing, poor resolution.[7] |
Mechanism of Separation in RP-HPLC
The separation on a C18 column is driven by the dynamic partitioning of the isomers between the mobile phase and the stationary phase. The isomer with a greater affinity for the nonpolar C18 ligands will be retained longer.
Caption: Differential partitioning of norbornyl acetamide isomers in RP-HPLC.
Conclusion and Recommendations
Both GC and RP-HPLC are viable and powerful techniques for the separation of exo- and endo-norbornyl acetamide isomers.
-
For rapid, routine analysis of thermally stable and volatile samples, Gas Chromatography on a nonpolar column offers a straightforward and robust method, with a predictable elution order based on volatility.
-
For maximum versatility, method development, and analysis of complex matrices, Reversed-Phase HPLC is the recommended approach. While the elution order may be less intuitive and requires empirical determination, the ability to fine-tune separation by altering the mobile phase composition (specifically, using an isopropyl alcohol/water mixture) provides a powerful tool for achieving baseline resolution and excellent peak symmetry.[5][6]
Ultimately, the choice of method should be guided by the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix. The protocols and principles outlined in this guide provide a comprehensive framework for developing and validating a successful separation method for these challenging isomers.
References
-
Yuan B (2022) Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. 13:674. [Link]
-
Antonov, D. M., & Krivoshchekov, S. V. (2017). CHROMATOGRAPHIC BEHAVIOR OF BORNYL ACETATE DIASTEREOMERS UNDER THE CONDITIONS OF REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). ResearchGate. [Link]
-
Antonov, D., & Krivoshchekov, S. (2017). chromatographic behavior of bornyl acetate diastereomers under the conditions of reversed-phase. Semantic Scholar. [Link]
-
Fanali, C., et al. (2011). Study of the enantiomeric separation of an acetamide intermediate by using supercritical fluid chromatography and several polysaccharide based chiral stationary phases. Journal of Chromatography A, 1218(30), 4886-91. [Link]
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Dolan, J. W. (2020). Retention Time Drift — A Case Study. LCGC International. [Link]
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Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv Technology Corporation. [Link]
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Antonov, D. M., & Krivoshchekov, S. V. (2017). CHROMATOGRAPHIC BEHAVIOR OF BORNYL ACETATE DIASTEREOMERS UNDER THE CONDITIONS OF REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Kemerovo State University. [Link]
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Factors Impacting Chromatography Retention Time. (2024). Separation Science. [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
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Demel, J., et al. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. [Link]
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What Affects Retention Time in Gas Chromatography. (2023). Drawell. [Link]
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A data set of retention indices and retention times for 200+ molecules and two stationary phases (gas chromatography). (2024). Figshare. [Link]
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Norbornyl Cation Isomers Still Fascinate. (2018). ResearchGate. [Link]
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Effect of column length on forecasted retention times and carbon numbers in an isothermal and temperature-programmed gas chromatography. (1999). ScienceAsia. [Link]
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Separation of Acetamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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Retention-time prediction in comprehensive two-dimensional gas chromatography to aid identification of unknown contaminants. (2016). PMC. [Link]
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C2H5NO Isomers: From Acetamide to 1,2-Oxazetidine and Beyond. (2022). PMC. [Link]
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Prebiotic Synthesis and Isomerization in Interstellar Analog Ice: Glycinal, Acetamide, and Their Enol Tautomers. (2021). Angewandte Chemie. [Link]
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Influence and Mechanism of Polar Solvents on the Retention Time of Short-Chain Fatty Acids in Gas Chromatography. (2022). MDPI. [Link]
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Efficiency of gas chromatographic analysis of terpens and terpenoids of sources of aromatic substances, taking into account the polarity of the stationary phase. (2021). East European Scientific Journal. [Link]
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L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. (n.d.). Organic Syntheses. [Link]
- Methods for production of piperidyl acetamide stereoisomers. (2002).
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distinguishing N-norbornylacetamide from N-isobornylacetamide
Distinguishing N-Norbornylacetamide from N-Isobornylacetamide: A Comprehensive Analytical Guide
As drug development and materials science increasingly leverage rigid bicyclic scaffolds to optimize pharmacokinetic properties and stereochemical interactions, accurately distinguishing between closely related terpene derivatives becomes critical. N-norbornylacetamide and N-isobornylacetamide share a fundamental bicyclic framework but differ profoundly in their substitution patterns.
This guide provides an objective, data-driven comparison of these two amides, detailing the causality behind their divergent physical properties and outlining self-validating experimental workflows for their synthesis and analytical differentiation.
Structural Framework and the Causality of Properties
The core distinction between these two compounds lies in the presence of a trimethylated bridgehead and bridge system in the isobornyl variant [1].
-
N-Norbornylacetamide (
): Features a bare bicyclo[2.2.1]heptane skeleton. The lack of alkyl substitutions on the bicyclic core minimizes steric hindrance around the exo and endo faces, making the molecule highly compact and less lipophilic. -
N-Isobornylacetamide (
): Features a bornane skeleton (1,7,7-trimethylbicyclo[2.2.1]heptane). The addition of a gem-dimethyl group at C7 and a methyl group at C1 introduces massive steric shielding [2].
Causality in Analytical Behavior: The three additional methyl groups in N-isobornylacetamide do not merely add mass; they fundamentally alter the molecule's interaction with its environment. The increased lipophilicity directly translates to longer retention times in reverse-phase High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Furthermore, the steric bulk of the C7 gem-dimethyl bridge dictates the stereochemical outcome of nucleophilic attacks during synthesis, heavily favoring exo configurations.
Spectroscopic Signatures: The Self-Validating Identification
To establish a self-validating identification system, researchers must rely on orthogonal analytical techniques. The combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous differentiation pathway.
Mass Spectrometry (GC-MS): The most immediate differentiator is the molecular weight. The three additional methyl groups in N-isobornylacetamide result in a precise mass difference of 42 Da.
-
N-norbornylacetamide yields a molecular ion peak at m/z 153 .
-
N-isobornylacetamide yields a molecular ion peak at m/z 195 [2].
Nuclear Magnetic Resonance (NMR): NMR provides the definitive structural proof, specifically highlighting the presence or absence of the bornane methyl groups.
- H NMR: N-isobornylacetamide exhibits three distinct, sharp methyl singlets integrating to 3H each in the highly shielded upfield region (typically 0.80–1.00 ppm). N-norbornylacetamide completely lacks these signals; its spectrum in this region only shows the complex multiplets of the bicyclic ring protons. Both compounds will show a singlet at ~1.9–2.0 ppm corresponding to the acetamide methyl group.
- C NMR: Carbon counting is a foolproof validation step. N-isobornylacetamide displays 12 distinct carbon resonances (including the characteristic quaternary carbons C1 and C7), whereas N-norbornylacetamide displays only 9.
Analytical workflow for distinguishing N-norbornylacetamide and N-isobornylacetamide.
Comparative Data Summary
The following table synthesizes the critical quantitative data required to objectively compare and identify the two alternatives.
| Analytical Parameter | N-Norbornylacetamide | N-Isobornylacetamide |
| Molecular Formula | ||
| Molecular Weight | 153.22 g/mol | 195.30 g/mol |
| Bicyclic Core | Bicyclo[2.2.1]heptane | 1,7,7-Trimethylbicyclo[2.2.1]heptane |
| Mass Spec ( | m/z 153 | m/z 195 |
| 1 singlet (acetamide | 4 singlets (3x bornane | |
| 9 Carbon Resonances | 12 Carbon Resonances |
Experimental Methodologies: Synthesis & Analytical Validation
To fully understand these compounds, one must understand their genesis. Both amides can be synthesized via the oxidation of their corresponding bicyclic halides using nitronium tetrafluoroborate (
The following protocol establishes a self-validating loop: chemical synthesis via a controlled mechanistic pathway, followed by orthogonal analytical validation to confirm the identity of the resulting amide.
Step-by-Step Protocol: Synthesis via Nitrilium Ion Capture
Objective: Synthesize the target bicyclic acetamide from the corresponding bromide precursor to validate the structural causality of the final product.
-
Preparation of the Reaction Matrix:
-
In a flame-dried, round-bottom flask under an inert argon atmosphere, dissolve 10.0 mmol of the bicyclic halide (e.g., exo-2-bromonorbornane or isobornyl bromide) in 25 mL of anhydrous acetonitrile.
-
Causality Check: Acetonitrile is chosen specifically because it serves a dual purpose: it is a highly polar aprotic solvent capable of stabilizing the intermediate carbenium ion, and it acts as the nucleophile for the subsequent trapping step.
-
-
Halide Abstraction:
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 12.0 mmol (1.2 equivalents) of nitronium tetrafluoroborate (
) in small portions over 15 minutes. -
Mechanistic Insight: The potent electrophile
abstracts the halide, driving the formation of a transient bicyclic carbenium ion.
-
-
Nucleophilic Capture:
-
Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours. During this phase, the solvent (acetonitrile) attacks the carbenium ion, generating a nitrilium ion intermediate.
-
-
Hydrolysis and Isolation:
-
Quench the reaction by slowly pouring the mixture into 50 mL of ice-cold distilled water. This hydrolyzes the nitrilium ion into the final exo-acetamide [3].
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with saturated aqueous
and brine, then dry over anhydrous . -
Concentrate under reduced pressure and purify the crude product via silica gel column chromatography (eluting with a hexanes/ethyl acetate gradient).
-
-
Analytical Validation:
-
Dissolve 5 mg of the purified product in
and acquire H and C NMR spectra. Confirm the presence of 9 carbons (norbornyl) or 12 carbons (isobornyl). -
Inject 1 µL of the sample into a GC-MS system to verify the molecular ion peak (m/z 153 vs 195).
-
Mechanistic pathway for bicyclic acetamide synthesis via nitrilium ion intermediates.
References
- BenchChem Technical Support Team. "Unveiling the Three-Dimensional Architecture of Isoborneol Derivatives: A Technical Guide to Crystal Structure Analysis." Benchchem.
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 212644, N-(1,7,7-Trimethyl-bicyclo(2.2.1)hept-2-YL)-acetamide." PubChem.
- "Reaction of optically active exo- and endo-2-bromonorbornane with nitronium tetrafluoroborate in acetonitrile. Evidence for a carbenium ion intermediate." Journal of Organic Chemistry.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(bicyclo[2.2.1]heptan-2-yl)acetamide
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of N-(bicyclo[2.2.1]heptan-2-yl)acetamide (CAS No. 1485-59-2), ensuring the protection of our personnel, facilities, and environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the first step in managing its lifecycle in the laboratory, including its final disposition. N-(bicyclo[2.2.1]heptan-2-yl)acetamide is a combustible solid with a specific hazard profile that necessitates its classification as hazardous waste.
Key Hazards:
-
Acute Toxicity: It is classified as harmful if swallowed (H302).[1][2] Ingestion can lead to adverse health effects, requiring immediate medical attention.
-
Irritation: The compound is known to cause serious eye irritation (H319) and skin irritation (H315).[2][3] It may also cause respiratory irritation (H335), making it crucial to avoid inhalation of its dust.[2][3]
-
Physical Form: As a solid, the primary routes of exposure are through inhalation of dust, ingestion, and skin or eye contact.[2]
These hazards are the driving force behind the stringent personal protective equipment (PPE) requirements and handling procedures outlined below. The goal is to create a multi-layered defense system that minimizes any potential for exposure.
| Property / Hazard Data Summary | |
| Chemical Name | N-(bicyclo[2.2.1]heptan-2-yl)acetamide |
| CAS Number | 1485-59-2[2][4] |
| Molecular Formula | C₉H₁₅NO[4] |
| Physical Form | Solid[2] |
| GHS Pictogram | GHS07: Harmful/Irritant[1][2] |
| Signal Word | Warning[1][2] |
| Hazard Statements | H302: Harmful if swallowed.[1][2]H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2][3] |
| Storage Class | 11 - Combustible Solids |
Regulatory Framework: Adherence to Compliance
The disposal of chemical waste is governed by strict federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6] A chemical waste is deemed hazardous if it is specifically "listed" by the EPA or if it exhibits one or more "characteristics" of a hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[5][6][7]
N-(bicyclo[2.2.1]heptan-2-yl)acetamide is not specifically found on the RCRA P or U lists of acute hazardous wastes.[6][8] However, due to its classification as "Harmful if swallowed" (H302), it meets the toxicity characteristic. Therefore, it must be managed as a regulated hazardous waste .[5][8] Disposing of this compound down the drain or in regular solid waste is a regulatory violation and poses a significant threat to the environment.[9]
Step-by-Step Disposal Protocol: From Benchtop to Pickup
This protocol provides a systematic approach to ensure safety and compliance throughout the waste management process.
Part A: Personal Protective Equipment (PPE) and Safe Handling
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your primary line of defense.
-
Eye/Face Protection: Wear safety glasses with side shields or goggles that conform to European standard EN 166 or equivalent.[10]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.[11]
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, consider additional protective clothing.[3]
-
Respiratory Protection: Handle the solid material and prepare waste containers within a certified chemical fume hood to prevent inhalation of dust.[12]
Part B: Waste Collection and Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[13]
Step 1: Designate a Waste Container
-
Select a container that is in good condition, with a tightly sealing, threaded cap. The container must be chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is typically appropriate.[14]
-
Do not use food or beverage containers for waste collection.[14]
Step 2: Collect Waste Streams Separately
-
Solid Waste: Collect un-used or surplus N-(bicyclo[2.2.1]heptan-2-yl)acetamide directly into your designated solid waste container.
-
Contaminated Labware: Disposable items such as weighing paper, gloves, and pipette tips that are contaminated with the compound should be placed in the same solid waste container.[15]
-
Solutions: If the compound was used in a solvent, collect it as a liquid waste stream. Crucially, do not mix halogenated and non-halogenated organic solvents in the same waste container .[14] Create separate, clearly labeled containers for each.
-
Incompatible Wastes: Never mix this acetamide-based waste with strong oxidizing agents, strong acids, or strong bases in the same container to avoid potentially hazardous reactions.[9][11]
Step 3: Label the Waste Container Immediately
-
As soon as the first drop or gram of waste enters the container, it must be labeled.[13]
-
The label must include the words "HAZARDOUS WASTE" .[13]
-
List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentage. For example: "N-(bicyclo[2.2.1]heptan-2-yl)acetamide, >98%" or "N-(bicyclo[2.2.1]heptan-2-yl)acetamide (~5%), Toluene (95%)".[13]
Part C: On-Site Storage (Satellite Accumulation Area)
Laboratories must store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of the generator.[5][13]
-
Container Management: Keep the waste container tightly closed at all times, except when actively adding waste.[13][14] Do not leave a funnel in the container.[13]
-
Storage Location: Store the container in a secondary containment bin to prevent the spread of material in case of a leak.[14]
-
Volume Limits: Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[13] Once a container is full, it must be removed from the lab within 72 hours per EPA regulations.[13]
Part D: Arranging for Final Disposal
-
Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for your full, properly labeled hazardous waste container.[12][15]
-
Provide the EHS staff with the full chemical name and any other relevant information from the Safety Data Sheet (SDS).[12] The final disposal will be carried out at an approved waste disposal plant, likely through high-temperature incineration.[9][15]
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is essential to mitigate hazards.
Step 1: Evacuate and Secure the Area
-
Alert colleagues and evacuate all non-essential personnel from the immediate vicinity.[12]
-
Control all ignition sources if a flammable solvent is involved.[16]
Step 2: Don Appropriate PPE
-
Before attempting to clean the spill, ensure you are wearing the full PPE as described in Part 3A.
Step 3: Contain and Clean the Spill
-
For a solid spill, carefully sweep or vacuum the material and place it into a designated hazardous waste container. Avoid actions that generate dust.[8][9]
-
For a liquid spill, cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[12][17]
-
Once absorbed, use non-sparking tools to collect the material and place it into a suitable, closed container for disposal as hazardous waste.[18]
Step 4: Decontaminate and Ventilate
-
Thoroughly wash the spill area after the cleanup is complete.[16]
-
Ensure the area is well-ventilated.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N-(bicyclo[2.2.1]heptan-2-yl)acetamide.
Caption: Decision workflow for proper segregation and disposal of N-(bicyclo[2.2.1]heptan-2-yl)acetamide waste.
References
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research.
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Laboratory chemical waste disposal guidelines. University of Otago.
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
-
Chemical Waste Procedures. University of Illinois Division of Research Safety.
-
N-(Bicyclo[2.2.1]heptan-2-yl)acetamide. Fluorochem.
-
N-(Bicyclo[2.2.1]heptan-2-yl)acetamide | 1485-59-2. Sigma-Aldrich.
-
1485-59-2 | N-(Bicyclo[2.2.1]heptan-2-yl)acetamide. ChemScene.
-
SAFETY DATA SHEET - Bicyclo[2.2.1]hept-2-ene. Fisher Scientific.
-
Acetamide Safety Data Sheet. Fisher Scientific.
-
BICYCLO[2.2.1]HEPTANE-2-CARBONITRILE, 5-CHLORO-6-[[[(METHYLAMINO)CABONYL]OXY]IMINO]-, [1S-(1ALPHA,2BETA,4ALPHA,5ALPHA,6E)]. CAMEO Chemicals | NOAA.
-
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 5-ethylidene- (9CI) Safety Data Sheets. Echemi.
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA.
-
Proper Disposal of N,N-Dimethyl-D6-acetamide: A Guide for Laboratory Professionals. Benchchem.
-
Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines at NMDA Receptors. Pharmaceuticals (Basel).
-
3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid Safety Data Sheet. AK Scientific, Inc.
-
SAFETY DATA SHEET - 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime. Fisher Scientific.
-
Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health.
-
Acetamide - SAFETY DATA SHEET. PENTA.
-
Bicyclo(2.2.1)heptane | C7H12 | CID 9233. PubChem - NIH.
-
2-{Bicyclo[2.2.1]heptan-2-yl}acetamide. Sigma-Aldrich.
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
